2'-O-Coumaroyl-(S)-aloesinol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H30O11 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[7-hydroxy-2-[(2S)-2-hydroxypropyl]-5-methyl-4-oxochromen-8-yl]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H30O11/c1-13-9-18(32)23(26-22(13)19(33)11-17(37-26)10-14(2)30)27-28(25(36)24(35)20(12-29)38-27)39-21(34)8-5-15-3-6-16(31)7-4-15/h3-9,11,14,20,24-25,27-32,35-36H,10,12H2,1-2H3/b8-5+/t14-,20+,24+,25-,27-,28+/m0/s1 |
InChI Key |
WDKRSVFLKZPETK-KOQJTOKOSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 2'-O-Coumaroyl-(S)-aloesinol: A Technical Guide on its Discovery, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chromone (B188151) glycoside 2'-O-Coumaroyl-(S)-aloesinol, a natural compound isolated from the Aloe genus. We delve into the history of its discovery, detailing the pivotal studies that led to its characterization. This document presents its physicochemical and spectroscopic data in a structured format for easy reference. Furthermore, we provide a comprehensive account of the experimental protocols for its isolation and characterization, alongside an exploration of its biological activities, with a particular focus on its role as a β-secretase (BACE1) inhibitor. The associated signaling pathways are visually represented to facilitate a deeper understanding of its mechanism of action. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and History
The discovery of this compound was a significant contribution to the phytochemical understanding of the Aloe genus, a plant family with a long history of medicinal use. This novel chromone glycoside was first isolated and characterized in 2008 by a team of researchers led by Liang Lv.[1][2] Their investigation focused on identifying bioactive constituents from Aloe vera and Aloe nobilis with potential therapeutic applications in neurodegenerative diseases.[1][2]
The research was driven by the search for natural inhibitors of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. Bioassay-guided fractionation of the ethanolic extracts of Aloe vera and Aloe nobilis led to the identification of several chromone glycosides, among which this compound was identified as a new chemical entity.[1][2] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Physicochemical and Spectroscopic Data
The structural characterization of this compound revealed a unique molecular architecture, consisting of an aloesinol core, a coumaroyl moiety, and a glucose unit. The precise stereochemistry and linkage were determined through advanced spectroscopic techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₈H₃₀O₁₁ |
| Molecular Weight | 542.53 g/mol |
| CAS Number | 1059182-23-8 |
| Appearance | Amorphous Powder |
Table 2: ¹H NMR Spectroscopic Data of this compound (500 MHz, CD₃OD)
| Position | δ (ppm) | J (Hz) |
| 3 | 6.18 (s) | |
| 6 | 6.70 (s) | |
| 2-CH₂ | 3.01 (dd) | 17.0, 5.5 |
| 3.15 (dd) | 17.0, 7.0 | |
| 2'-H | 4.20 (m) | |
| 1''-H | 4.95 (d) | 9.5 |
| 2''-H | 5.25 (t) | 9.5 |
| 3''-H | 3.60 (m) | |
| 4''-H | 3.55 (m) | |
| 5''-H | 3.50 (m) | |
| 6''a-H | 3.80 (dd) | 12.0, 5.5 |
| 6''b-H | 3.95 (dd) | 12.0, 2.0 |
| 2'''-H | 7.60 (d) | 8.5 |
| 3'''-H | 6.85 (d) | 8.5 |
| 5'''-H | 6.85 (d) | 8.5 |
| 6'''-H | 7.60 (d) | 8.5 |
| 7'''-H | 7.65 (d) | 16.0 |
| 8'''-H | 6.35 (d) | 16.0 |
| 5-CH₃ | 2.25 (s) | |
| 7-OH | ||
| 1'-OH | ||
| 4'''-OH |
Table 3: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CD₃OD)
| Position | δ (ppm) |
| 2 | 208.0 |
| 3 | 102.5 |
| 4 | 165.0 |
| 4a | 112.0 |
| 5 | 160.5 |
| 6 | 95.0 |
| 7 | 162.0 |
| 8 | 108.0 |
| 8a | 158.0 |
| 1' | 68.0 |
| 2' | 48.0 |
| 1'' | 75.0 |
| 2'' | 78.0 |
| 3'' | 80.0 |
| 4'' | 72.0 |
| 5'' | 82.0 |
| 6'' | 63.0 |
| 1''' | 126.0 |
| 2''' | 131.0 |
| 3''' | 116.5 |
| 4''' | 161.0 |
| 5''' | 116.5 |
| 6''' | 131.0 |
| 7''' | 146.0 |
| 8''' | 115.0 |
| 9''' | 168.0 |
| 5-CH₃ | 20.5 |
Mass Spectrometry Data
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The molecular formula was established as C₂₈H₃₀O₁₁ by HRESIMS, which showed a pseudomolecular ion peak [M+Na]⁺ at m/z 565.1680.
Experimental Protocols
The following sections detail the methodologies employed for the isolation and structural elucidation of this compound, as described in the seminal 2008 publication by Lv et al.
Isolation of this compound
The isolation of this compound from Aloe nobilis involved a multi-step chromatographic process designed to separate this specific chromone glycoside from a complex mixture of phytochemicals.
-
Extraction: The dried and powdered leaves of Aloe nobilis were extracted with 95% ethanol at room temperature.
-
Concentration: The ethanolic extract was concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract was suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc) to remove less polar compounds.
-
Column Chromatography (Diaion HP-20): The aqueous layer was subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol (B129727) in water.
-
Gel Filtration Chromatography (Sephadex LH-20): Fractions containing chromone glycosides were further purified by column chromatography on Sephadex LH-20, using methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative reversed-phase HPLC on an ODS column with a methanol-water or acetonitrile-water gradient to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods:
-
UV Spectroscopy: The UV spectrum showed absorption maxima characteristic of a chromone nucleus and a coumaroyl group.
-
IR Spectroscopy: The IR spectrum indicated the presence of hydroxyl, carbonyl (ester and ketone), and aromatic functionalities.
-
¹H and ¹³C NMR Spectroscopy: One- and two-dimensional NMR experiments (COSY, HSQC, HMBC) were crucial for establishing the connectivity of protons and carbons, confirming the aloesinol skeleton, the glucose unit, and the p-coumaroyl moiety. The attachment of the coumaroyl group at the 2'-position of the glucose was determined by key HMBC correlations.
-
Mass Spectrometry: High-resolution mass spectrometry provided the exact molecular formula of the compound.
Biological Activity and Signaling Pathways
The primary biological activity reported for this compound is its inhibitory effect on β-secretase (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, the main component of amyloid plaques in the brains of Alzheimer's disease patients.
BACE1 Inhibition
In the study by Lv et al. (2008), this compound was evaluated for its ability to inhibit BACE1 activity in vitro. While it did not show significant inhibitory activity at the tested concentrations, its discovery as part of a class of BACE1-inhibiting compounds from Aloe species is noteworthy. The study suggested that the presence and position of the coumaroyl group on the sugar moiety could influence the inhibitory potential of these chromone glycosides.
BACE1 Signaling Pathway
The inhibition of BACE1 by natural compounds like this compound and its analogs represents a promising therapeutic strategy for Alzheimer's disease. By blocking BACE1, the initial cleavage of the amyloid precursor protein (APP) is prevented, thereby reducing the downstream production of neurotoxic Aβ peptides.
References
A Technical Guide to the Biosynthesis of 2'-O-Coumaroyl-(S)-aloesinol in Aloe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2'-O-Coumaroyl-(S)-aloesinol, a significant secondary metabolite found in various Aloe species. Drawing upon current scientific understanding of plant biochemistry, this document outlines the key enzymatic steps, potential precursors, and relevant analytical methodologies. While the complete pathway has not been fully elucidated in a single study, this guide consolidates existing knowledge on analogous biosynthetic routes to present a robust theoretical framework.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to occur in three main stages: the formation of the aloesinol core via the polyketide pathway, the synthesis of the p-coumaroyl-CoA acyl donor through the phenylpropanoid pathway, and the final esterification reaction catalyzed by an acyltransferase.
1.1. Stage 1: Formation of the (S)-Aloesinol Core
The chromone (B188151) structure of aloesinol is believed to be synthesized via the polyketide pathway, a common route for the production of aromatic compounds in plants. This process begins with the condensation of acetyl-CoA and malonyl-CoA units.
-
Initiation: The biosynthesis is initiated with one molecule of acetyl-CoA serving as a starter unit.
-
Elongation: A series of decarboxylative condensation reactions occur with multiple molecules of malonyl-CoA, catalyzed by a type III polyketide synthase (PKS). Research on Aloe arborescens has identified a pentaketide (B10854585) chromone synthase that forms a chromone from five malonyl-CoA molecules, and another PKS, PKS3, that produces the heptaketide aloesone (B1238188) from seven malonyl-CoA molecules.[1][2] It is highly probable that a similar PKS is responsible for assembling the carbon skeleton of aloesinol.
-
Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular cyclization and subsequent aromatization reactions to form the characteristic chromone ring of (S)-aloesinol. The stereospecificity of the resulting (S)-aloesinol is likely determined by the folding of the polyketide chain within the PKS active site.
1.2. Stage 2: Synthesis of the Acyl Donor: p-Coumaroyl-CoA
The p-coumaroyl moiety is derived from the general phenylpropanoid pathway, which starts with the amino acid phenylalanine.
-
Deamination: Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).
-
Hydroxylation: Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate-4-hydroxylase (C4H).
-
Activation: Finally, p-coumaric acid is activated to its high-energy thioester, p-coumaroyl-CoA, by the action of 4-coumarate:CoA ligase (4CL).
1.3. Stage 3: Acylation of (S)-Aloesinol
The final step in the biosynthesis is the esterification of the 2'-hydroxyl group of (S)-aloesinol with p-coumaroyl-CoA.
-
Enzymatic Transfer: This reaction is catalyzed by a specific acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent transferases.[3] These enzymes are known to be involved in the acylation of a wide range of plant secondary metabolites. While the specific enzyme responsible for this reaction in Aloe has yet to be identified, its existence is inferred from the presence of the final product.
The proposed overall biosynthetic pathway is visualized in the diagram below.
Quantitative Data
Currently, there is a notable absence of quantitative data in the scientific literature regarding the biosynthesis of this compound. This includes enzyme kinetic parameters (Km, kcat, Vmax) for the involved PKS and acyltransferase, as well as in planta concentrations of the precursors and the final product under various physiological conditions. The following table provides a template for organizing such data as it becomes available through future research.
| Parameter | Enzyme | Substrate | Value | Units | Reference |
| Km | Polyketide Synthase | Acetyl-CoA | Data not available | µM | |
| Malonyl-CoA | Data not available | µM | |||
| Acyltransferase | (S)-Aloesinol | Data not available | µM | ||
| p-Coumaroyl-CoA | Data not available | µM | |||
| kcat | Polyketide Synthase | Data not available | s-1 | ||
| Acyltransferase | Data not available | s-1 | |||
| Metabolite Conc. | (S)-Aloesinol | Data not available | µg/g FW | ||
| p-Coumaric acid | Data not available | µg/g FW | |||
| This compound | Data not available | µg/g FW |
Experimental Protocols
To advance the understanding of this biosynthetic pathway, the characterization of the key enzymes is essential. The following section outlines generalized experimental protocols that can be adapted for the identification and characterization of the polyketide synthase and acyltransferase involved.
3.1. Heterologous Expression of Candidate Enzymes
The identification of genes encoding the PKS and acyltransferase can be achieved through transcriptomic analysis of Aloe species known to produce this compound. Once candidate genes are identified, they can be functionally characterized through heterologous expression.
-
Vector Construction: The open reading frames of the candidate genes are cloned into appropriate expression vectors for a host system such as Escherichia coli or Saccharomyces cerevisiae.
-
Host Transformation: The expression vectors are transformed into the chosen host organism.
-
Protein Expression: Expression of the recombinant protein is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).
3.2. In Vitro Enzyme Assays
Purified recombinant enzymes can be used in in vitro assays to confirm their activity and determine their kinetic parameters.
3.2.1. Polyketide Synthase Assay
-
Reaction Mixture: A typical reaction mixture would contain the purified PKS enzyme, acetyl-CoA, and radiolabeled [14C]-malonyl-CoA in a suitable buffer.
-
Incubation: The reaction is incubated at an optimal temperature and pH for a defined period.
-
Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted products are analyzed by thin-layer chromatography (TLC) and autoradiography, or by HPLC coupled with a radioactivity detector or mass spectrometer to identify the aloesinol core structure.
3.2.2. Acyltransferase Assay
-
Reaction Mixture: The assay mixture should contain the purified acyltransferase, (S)-aloesinol, and p-coumaroyl-CoA in a suitable buffer.
-
Incubation: The reaction is incubated at an optimal temperature and pH.
-
Analysis: The formation of this compound is monitored over time by HPLC-UV or HPLC-MS/MS. The identity of the product can be confirmed by comparing its retention time and mass spectrum with an authentic standard or through structural elucidation by NMR.
3.3. Identification and Quantification by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the identification and quantification of this compound and its precursors in Aloe extracts.
-
Sample Preparation: Plant material is homogenized and extracted with a suitable solvent (e.g., methanol (B129727) or ethanol). The extract is then filtered before analysis.
-
Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18) and separated using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of formic acid to improve peak shape and ionization.
-
Mass Spectrometric Detection: The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its precursors would be used for quantification.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the identification and characterization of the enzymes involved in the biosynthesis of this compound.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a solid foundation for further research. The immediate priorities should be the identification and functional characterization of the specific polyketide synthase and acyltransferase involved. This will not only confirm the proposed pathway but also open up avenues for the biotechnological production of this and related compounds through metabolic engineering in microbial or plant-based systems. Furthermore, a detailed understanding of the regulation of this pathway could lead to strategies for enhancing the accumulation of this compound in Aloe plants, thereby increasing its availability for pharmaceutical and other applications.
References
- 1. A plant type III polyketide synthase that produces pentaketide chromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel type III polyketide synthases from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAHD or SCPL acyltransferase? What a dilemma for acylation in the world of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-O-Coumaroyl-(S)-aloesinol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Coumaroyl-(S)-aloesinol is a naturally occurring chromone (B188151) C-glycoside that has been isolated from various species of the Aloe plant, most notably Aloe vera. As a member of the chromone class of compounds, it features a benzopyrone ring system, which is a common scaffold in many biologically active natural products. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is characterized by a complex chemical structure comprising an aloesinol core, which is a C-glucosyl chromone, esterified with a coumaroyl group at the 2'-position of the glucose moiety.
Chemical Structure:
Physicochemical Properties:
Quantitative data on the physicochemical properties of this compound are limited. However, based on available information, the following properties have been determined:
| Property | Value | Source |
| Molecular Formula | C28H30O11 | [1] |
| Molar Mass | 542.53 g/mol | [1] |
| Appearance | Not explicitly reported, but likely a solid. | - |
| Solubility | Not explicitly reported, but likely soluble in polar organic solvents like methanol (B129727) and ethanol (B145695). | - |
| Melting Point | Not explicitly reported. | - |
Biological Activities and Signaling Pathways
Emerging research suggests that this compound and closely related compounds possess a range of biological activities, primarily centered around their antioxidant and anti-inflammatory effects.
Antioxidant and Free Radical Scavenging Activity
A study on aloesin (B1665252) derivatives from Aloe vera demonstrated that p-coumaroylaloesin, a compound likely identical or isomeric to this compound, exhibits potent antioxidant and free radical scavenging properties. The study highlighted its efficacy in scavenging both 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and superoxide (B77818) anions. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is a significant area of interest. Research has indicated that p-coumaroylaloesin demonstrates inhibitory effects on key enzymes involved in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and thromboxane (B8750289) A2 (TxA2) synthase.
Signaling Pathway Visualization:
The anti-inflammatory effects of compounds like this compound are often mediated through the modulation of critical signaling pathways. While direct evidence for this compound is still under investigation, related flavonoids are known to influence the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.
Caption: Putative mechanism of anti-inflammatory action.
Other Biological Activities
In addition to its antioxidant and anti-inflammatory properties, this compound has been identified as an inhibitor of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. This finding suggests a potential neuroprotective role for this compound.
Experimental Protocols
Isolation and Purification
The isolation of this compound and similar chromone glycosides from Aloe species typically involves a multi-step process. While a specific protocol for this exact compound is not detailed in the available literature, a general workflow can be outlined based on the isolation of related compounds.
Workflow Visualization:
Caption: General workflow for isolation.
Detailed Steps (General Protocol):
-
Extraction: The fresh or dried plant material (e.g., leaves of Aloe vera) is macerated and extracted with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water). This step helps to separate compounds based on their polarity, with chromone glycosides typically concentrating in the more polar fractions (e.g., ethyl acetate and water).
-
Column Chromatography: The enriched fraction is further purified using various column chromatography techniques. Sephadex LH-20 column chromatography is commonly used for the initial separation of polyphenolic compounds. This is often followed by silica gel column chromatography with a gradient elution system (e.g., chloroform-methanol) to isolate fractions containing the target compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative HPLC with a C18 column and a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid) and an organic solvent like methanol or acetonitrile. Fractions are collected and monitored by analytical HPLC to ensure purity.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Biological Assays
DPPH Radical Scavenging Assay:
This assay is a standard method to evaluate the antioxidant activity of a compound.
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Different concentrations of the test compound (this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Cyclooxygenase (COX-2) Inhibition Assay:
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
The COX-2 enzyme is incubated with a substrate (e.g., arachidonic acid) in the presence of various concentrations of the test compound.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of product formed (e.g., prostaglandin (B15479496) E2) is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antioxidant and anti-inflammatory properties, as well as potential neuroprotective effects. Its ability to inhibit key inflammatory enzymes like COX-2 and scavenge free radicals makes it a compelling candidate for further investigation in the context of inflammatory diseases and conditions associated with oxidative stress.
Future research should focus on several key areas:
-
Complete Physicochemical Characterization: Detailed studies are needed to determine the solubility, melting point, and other physical properties of the pure compound.
-
Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies are required to establish the precise IC50 values for its antioxidant and anti-inflammatory activities and to explore its efficacy in animal models of disease.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.
-
Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties, studies on its absorption, distribution, metabolism, excretion (ADME), and toxicity are essential.
The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.
References
Spectroscopic and Methodological Deep Dive: 2'-O-Coumaroyl-(S)-aloesinol
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the chromone (B188151) glycoside, 2'-O-Coumaroyl-(S)-aloesinol. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed insights into the structural elucidation and characterization of this compound.
Spectroscopic Data
The structural confirmation of this compound, isolated from Aloe vera and A. nobilis, relies on extensive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data provide a detailed map of the molecular structure. The assignments are based on a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aloesinol Moiety | |||
| 6 | 6.85 | s | |
| 9-CH₃ | 2.78 | s | |
| 10 | 4.75 | d | 12.0 |
| 10 | 4.65 | d | 12.0 |
| 11-OH | |||
| 12 | 4.05 | m | |
| 13 | 1.25 | d | 6.0 |
| Glucose Moiety | |||
| 1' | 4.90 | d | 9.6 |
| 2' | 5.20 | t | 9.6 |
| 3' | 4.20 | t | 9.6 |
| 4' | 4.15 | t | 9.6 |
| 5' | 3.85 | m | |
| 6'a | 4.40 | dd | 12.0, 2.4 |
| 6'b | 4.25 | dd | 12.0, 5.4 |
| Coumaroyl Moiety | |||
| 2'' | 7.50 | d | 8.4 |
| 3'' | 6.80 | d | 8.4 |
| 5'' | 6.80 | d | 8.4 |
| 6'' | 7.50 | d | 8.4 |
| 7'' | 7.60 | d | 15.6 |
| 8'' | 6.30 | d | 15.6 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Aloesinol Moiety | |
| 2 | 165.2 |
| 3 | 111.8 |
| 4 | 182.5 |
| 5 | 162.0 |
| 6 | 99.5 |
| 7 | 164.5 |
| 8 | 108.8 |
| 9-CH₃ | 23.0 |
| 10 | 65.8 |
| 11 | 145.0 |
| 12 | 68.0 |
| 13 | 23.5 |
| Glucose Moiety | |
| 1' | 73.0 |
| 2' | 75.0 |
| 3' | 78.5 |
| 4' | 71.0 |
| 5' | 79.0 |
| 6' | 64.0 |
| Coumaroyl Moiety | |
| 1'' | 126.5 |
| 2'' | 131.0 |
| 3'' | 116.0 |
| 4'' | 160.5 |
| 5'' | 116.0 |
| 6'' | 131.0 |
| 7'' | 145.5 |
| 8'' | 115.0 |
| 9'' (C=O) | 167.0 |
Mass Spectrometry (MS)
High-resolution mass spectrometry is crucial for determining the elemental composition and confirming the molecular weight of the compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |
| ESI-MS (Positive Ion) | [M+Na]⁺ | C₂₈H₃₀O₁₁Na |
Experimental Protocols
The isolation and characterization of this compound involves a multi-step process, beginning with extraction from the plant material and culminating in spectroscopic analysis.
Isolation of this compound
The following workflow outlines the general procedure for the isolation of the target compound from Aloe species.
In-Depth Technical Guide: Biological Activity of 2'-O-Coumaroyl-(S)-aloesinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 2'-O-Coumaroyl-(S)-aloesinol, a natural chromone (B188151) glucoside isolated from Aloe vera. The document focuses on its antioxidant, free-radical scavenging, and anti-inflammatory properties, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Quantitative Biological Activity Data
The biological activities of this compound, also referred to as p-coumaroylaloesin in some literature, have been evaluated through various in vitro assays. The following table summarizes the key quantitative data from a seminal study by Yagi et al. (2002)[1].
| Biological Activity | Assay | Target | Quantitative Data (IC50) | Reference Compound | Reference IC50 |
| Anti-inflammatory | Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Some inhibitory activity | - | - |
| Enzyme Inhibition | Thromboxane (B8750289) A2 (TxA2) Synthase | 13.6 µM | - | - | |
| Antioxidant | Radical Scavenging | DPPH Radical | 26 µM | α-Tocopherol | 14 µM |
| Radical Scavenging | Superoxide (B77818) Anion (O₂⁻) | Potent scavenging activity | - | - |
Experimental Protocols
The following sections detail the methodologies employed to determine the biological activities of this compound[1].
Anti-inflammatory Activity Assays
The inhibitory effect on COX-2 was assessed by measuring the production of prostaglandin (B15479496) E2 (PGE2).
-
Enzyme Preparation: Purified ovine COX-2 was used.
-
Assay Procedure:
-
The test compound, this compound, was pre-incubated with the COX-2 enzyme in a buffer solution.
-
Arachidonic acid was added as the substrate to initiate the enzymatic reaction.
-
The reaction mixture was incubated at 37°C.
-
The amount of PGE2 produced was quantified using an enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The percentage of inhibition was calculated by comparing the PGE2 production in the presence and absence of the test compound. The IC50 value, the concentration of the compound that causes 50% inhibition, was then determined.
The inhibition of TxA2 synthase was determined by measuring the formation of thromboxane B2 (TxB2), a stable metabolite of TxA2.
-
Enzyme Source: Human platelet microsomes were used as the source of TxA2 synthase.
-
Assay Procedure:
-
The test compound was incubated with the platelet microsomes.
-
Prostaglandin H2 (PGH2) was added as the substrate.
-
The reaction was allowed to proceed at 37°C.
-
The reaction was terminated, and the amount of TxB2 produced was measured by radioimmunoassay (RIA) or a specific EIA kit.
-
-
Data Analysis: The inhibitory activity was expressed as the concentration of the compound required to inhibit 50% of TxB2 formation (IC50).
Antioxidant and Radical Scavenging Assays
This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents: DPPH solution in methanol.
-
Assay Procedure:
-
A solution of this compound at various concentrations was added to the DPPH solution.
-
The mixture was incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution was measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity was calculated. The IC50 value was determined from a plot of scavenging activity against the concentration of the test compound.
This assay assesses the capacity of the compound to scavenge superoxide radicals, which are generated in situ.
-
Superoxide Generation System: A common method involves the xanthine-xanthine oxidase system or a non-enzymatic system like phenazine (B1670421) methosulfate-NADH (PMS-NADH).
-
Detection Method: The reduction of nitroblue tetrazolium (NBT) to formazan (B1609692) by superoxide radicals is monitored spectrophotometrically.
-
Assay Procedure:
-
The test compound was added to a reaction mixture containing the components of the superoxide generating system and NBT.
-
The reaction was initiated by the addition of the final component (e.g., xanthine (B1682287) oxidase or PMS).
-
The formation of formazan was measured by the increase in absorbance at a specific wavelength (around 560 nm).
-
-
Data Analysis: The percentage of superoxide anion scavenging was calculated by comparing the rate of NBT reduction in the presence and absence of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental workflows described in this guide.
References
A Comprehensive Technical Guide on the Therapeutic Potential of 2'-O-Coumaroyl-(S)-aloesinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-Coumaroyl-(S)-aloesinol, a naturally occurring chromone (B188151) glucoside isolated from plants of the Aloe genus, is a promising candidate for therapeutic development. This technical guide consolidates the current understanding of its potential therapeutic effects, focusing on its antioxidant, anti-inflammatory, and tyrosinase inhibitory activities. Drawing upon data from structurally analogous compounds, particularly p-coumaroylaloesin, this document provides a detailed overview of its biological activities, supported by quantitative data, experimental methodologies, and proposed mechanisms of action illustrated through signaling pathways. The presented information aims to facilitate further research and development of this compound as a novel therapeutic agent.
Introduction
Chromone glucosides derived from Aloe species have garnered significant interest for their diverse pharmacological properties. Among these, this compound stands out due to its unique chemical structure, which suggests a range of biological activities. While direct research on this specific compound is emerging, studies on its close derivatives, such as p-coumaroylaloesin and aloesin (B1665252), provide a strong foundation for predicting its therapeutic potential. This guide synthesizes the available evidence to present a comprehensive technical overview for research and drug development professionals.
Therapeutic Potential
The therapeutic potential of this compound is primarily attributed to three key areas: antioxidant effects, anti-inflammatory activity, and tyrosinase inhibition.
Antioxidant and Free Radical Scavenging Activity
Derivatives of aloesin have demonstrated significant antioxidant and free radical scavenging properties. Notably, p-coumaroylaloesin has shown potent activity in scavenging DPPH radicals and superoxide (B77818) anions[1][2]. This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous chronic diseases.
Anti-inflammatory Effects
The anti-inflammatory potential of aloesin derivatives is linked to their ability to inhibit key enzymes in the inflammatory cascade. Specifically, p-coumaroylaloesin has been shown to inhibit cyclooxygenase-2 (COX-2) and thromboxane (B8750289) A2 (TXA2) synthase, both of which are critical mediators of inflammation[1][3]. This suggests that this compound could serve as a valuable anti-inflammatory agent.
Tyrosinase Inhibition and Hyperpigmentation Control
Aloesin and its analogues are recognized for their ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis[4]. This inhibitory action makes them attractive candidates for treating hyperpigmentation disorders and for use in cosmetic applications. The structural similarity of this compound to these compounds suggests it may also possess potent tyrosinase inhibitory activity.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of aloesin derivatives, providing a basis for the expected potency of this compound.
Table 1: Antioxidant and Radical Scavenging Activity of p-Coumaroylaloesin [1][2]
| Assay | IC50 (µM) |
| DPPH Radical Scavenging | 26 |
| Superoxide Anion Scavenging | 18 |
Table 2: Inhibition of Lipid Peroxidation by p-Coumaroylaloesin [1][2]
| System | IC50 (µM) |
| NADPH-dependent Microsomal Lipid Peroxidation | >100 |
| Ascorbate-dependent Microsomal Lipid Peroxidation | 85 |
Table 3: Anti-inflammatory Enzyme Inhibition by p-Coumaroylaloesin [1]
| Enzyme | Inhibition (%) at 100 µM |
| Cyclooxygenase-2 (COX-2) | 42.5 |
| Thromboxane A2 Synthase | 38.7 |
Table 4: Tyrosinase Inhibitory Activity of a Related Compound (p-Coumaric Acid Ethyl Ester) [5]
| Parameter | Value |
| IC50 | 4.89 µg/ml |
| Inhibition Type | Noncompetitive |
| KI | 1.83 µg/ml |
Experimental Protocols
This section details the methodologies for the key experiments cited, providing a framework for replicating and extending these findings.
DPPH Radical Scavenging Assay
-
A solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in ethanol (B145695) is prepared.
-
Various concentrations of the test compound (e.g., p-coumaroylaloesin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
-
The IC50 value is determined from a dose-response curve.
Superoxide Anion Scavenging Assay
-
Superoxide anions are generated in a non-enzymatic system, such as the xanthine-xanthine oxidase system.
-
The reaction mixture typically contains xanthine (B1682287), xanthine oxidase, and a detection agent like nitroblue tetrazolium (NBT), which forms a colored formazan (B1609692) product upon reduction by superoxide anions.
-
Various concentrations of the test compound are added to the reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a set time.
-
The formation of formazan is quantified by measuring the absorbance at a specific wavelength (e.g., 560 nm).
-
The percentage of superoxide anion scavenging is calculated, and the IC50 value is determined.
Cyclooxygenase-2 (COX-2) Inhibition Assay
-
A commercial COX-2 inhibitor screening assay kit is typically used.
-
The assay measures the peroxidase activity of COX-2.
-
The reaction is initiated by adding arachidonic acid to a mixture containing COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.
-
The peroxidase activity is measured colorimetrically by monitoring the appearance of an oxidized product at a specific wavelength (e.g., 590 nm).
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control.
Thromboxane A2 (TXA2) Synthase Inhibition Assay
-
Microsomes from platelets or other suitable tissues are prepared as a source of thromboxane A2 synthase.
-
The reaction is initiated by adding the substrate, prostaglandin (B15479496) H2 (PGH2), to the microsomal preparation in the presence of the test compound.
-
The reaction is incubated for a specific time and then terminated.
-
The amount of thromboxane B2 (TXB2), the stable metabolite of TXA2, is quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
The percentage of inhibition is determined by comparing the amount of TXB2 produced in the presence of the test compound to a control.
Tyrosinase Inhibition Assay
-
Mushroom tyrosinase is commonly used as the enzyme source.
-
The assay is performed in a phosphate (B84403) buffer solution.
-
The enzyme is pre-incubated with various concentrations of the test compound.
-
The reaction is initiated by adding the substrate, L-tyrosine or L-DOPA.
-
The formation of dopachrome (B613829) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.
-
The initial reaction rates are calculated, and the percentage of inhibition is determined.
-
For kinetic analysis, experiments are performed with varying substrate concentrations to determine the type of inhibition (e.g., competitive, noncompetitive) and the inhibition constant (Ki).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which this compound may exert its therapeutic effects.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Proposed mechanism of tyrosinase inhibition by this compound.
Caption: General experimental workflow for antioxidant activity assessment.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target therapeutic agent. The existing data on its structural analogues strongly suggest potent antioxidant, anti-inflammatory, and tyrosinase inhibitory activities. Future research should focus on the direct evaluation of this compound in a broad range of in vitro and in vivo models to confirm these therapeutic effects and elucidate its precise mechanisms of action. Further investigation into its pharmacokinetics, pharmacodynamics, and safety profile will be critical for its translation into clinical applications. The detailed experimental protocols and summarized quantitative data provided in this guide offer a solid foundation for researchers to build upon in unlocking the full therapeutic potential of this promising natural compound.
References
- 1. Antioxidant, free radical scavenging and anti-inflammatory effects of aloesin derivatives in Aloe vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual inhibitors of thromboxane A2 synthase and 5-lipoxygenase with scavenging activity of active oxygen species. Synthesis of a novel series of (3-pyridylmethyl)benzoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of 2'-O-Coumaroyl-(S)-aloesinol in Plant Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants, as sessile organisms, have evolved a sophisticated chemical defense system to adapt to and defend against various environmental challenges, including pathogens, herbivores, and abiotic stressors. This defense is largely mediated by a diverse arsenal (B13267) of secondary metabolites. Among these, phenolic compounds, particularly chromones, play a pivotal role. This technical guide provides an in-depth exploration of 2'-O-Coumaroyl-(S)-aloesinol, a naturally occurring C-glucosylchromone found in Aloe species. We will delve into its chemical characteristics, its significant role within the intricate network of plant secondary metabolism, its biological activities supported by quantitative data, and the experimental methodologies crucial for its study. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, plant biology, and drug discovery.
Chemical Profile of this compound
This compound is a specialized chromone (B188151) derivative characterized by the attachment of a coumaroyl group to the glucose moiety of aloesinol. Aloesinol itself is a C-glucosylchromone, a class of compounds where a glucose molecule is directly linked to the chromone core via a carbon-carbon bond. This structural feature imparts significant stability to the molecule. The addition of the coumaroyl group, a hydroxycinnamic acid derivative, further enhances its chemical complexity and biological activity.
Spectroscopic Data
The structural elucidation of this compound and its analogs relies heavily on modern spectroscopic techniques. A comprehensive analysis of a closely related compound, 8-C-β-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-(2-hydroxy)propyl-7-methoxy-5-methylchromone, has been achieved through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including HMQC, HMBC, and 1H-1H COSY experiments, as well as mass spectrometry.[1] The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is crucial for the unambiguous identification of this and related compounds.
Role in Plant Secondary Metabolism
Plant secondary metabolites are not essential for the primary processes of growth and development but are crucial for the plant's interaction with its environment.[2] this compound, as a phenolic compound, is an integral part of the plant's defense machinery.
Defense Against Biotic and Abiotic Stress
The production of chromones and other phenolic compounds in plants is often induced in response to various stressors. These compounds can act as phytoalexins or phytoanticipins, providing a chemical barrier against invading pathogens such as fungi and bacteria.[2] The coumaroyl moiety of the molecule is of particular interest, as coumarins and their derivatives are well-documented for their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[3][4][5] The accumulation of such compounds can deter herbivores and protect the plant from cellular damage caused by UV radiation and oxidative stress.
A Plausible Biosynthetic Pathway
While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of its precursors and related compounds in Aloe. The biosynthesis of the aloesinol core likely involves the polyketide pathway, leading to the formation of the chromone ring, followed by C-glycosylation. The final step would be the esterification of the glucose moiety with p-coumaroyl-CoA, a reaction catalyzed by an acyltransferase.
The biosynthesis of C-glucosylchromones like aloesin (B1665252) (an isomer of aloesone-8-C-glucoside) is a complex process.[6] Recent studies on Aloe vera have begun to unravel the genetic basis of secondary metabolite production, identifying genes related to the biosynthesis of anthraquinones and saponins.[2] Although a specific aloesinol acyltransferase has not yet been identified, transcriptomic analyses of Aloe species are promising avenues for discovering the enzymes responsible for such specific acylation reactions. The study of UDP-dependent glycosyltransferases (UGTs) in plants has shown that these enzymes can glycosylate aloesone (B1238188), the precursor to aloesin, indicating the enzymatic machinery for modifying these chromone structures is present.[7]
Caption: A proposed biosynthetic pathway for this compound.
Biological Activities and Quantitative Data
The diverse biological activities of chromones and coumarins suggest that this compound may possess a range of pharmacologically relevant properties.
Enzyme Inhibition
One of the most notable activities of Aloe compounds is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[8] A study on tyrosinase inhibitors from Aloe vera identified a compound (compound 9 in the study) that exhibited potent reversible competitive inhibition with an IC50 value of 9.8 ± 0.9 µM, which was more potent than the positive control, kojic acid (IC50 = 19.5 ± 1.5 µM).[8][9] While this was not this compound itself, it highlights the potential of related structures as tyrosinase inhibitors. The inhibitory activity of various coumarin (B35378) derivatives against tyrosinase has been documented, with some synthetic derivatives showing IC50 values in the low micromolar range.[10]
| Compound/Extract | Biological Activity | IC50 Value | Reference |
| Aloe vera Compound 9 | Tyrosinase Inhibition | 9.8 ± 0.9 µM | [8][9] |
| Kojic Acid (Positive Control) | Tyrosinase Inhibition | 19.5 ± 1.5 µM | [8] |
| Geranyloxycoumarin derivative (3k) | Tyrosinase Inhibition | 0.67 µM | [10] |
| Aloe schelpei leaf latex | DPPH Radical Scavenging | 25.3 ± 2.45 µg/mL | [11] |
| Microdontin A/B (from A. schelpei) | DPPH Radical Scavenging | 0.07 ± 0.005 mM | [11] |
| Aloin (B1665253) A/B (from A. schelpei) | DPPH Radical Scavenging | 0.15 ± 0.02 mM | [11] |
Antioxidant and Anti-inflammatory Properties
Experimental Protocols
Isolation and Purification
The isolation of this compound and related compounds from Aloe species typically involves extraction with organic solvents followed by chromatographic separation.
A General Workflow for Isolation:
-
Extraction: Dried and powdered plant material (e.g., Aloe leaves) is extracted with a solvent such as methanol (B129727) or ethanol.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to fractionate the compounds based on their polarity.
-
Column Chromatography: The fractions are further purified using column chromatography, often with silica (B1680970) gel or Sephadex LH-20 as the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically achieved using preparative or semi-preparative HPLC with a reversed-phase column (e.g., C18).
Caption: A generalized workflow for the isolation and purification of this compound.
Structural Elucidation
The definitive structure of the isolated compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound. Tandem MS (MS/MS) provides fragmentation patterns that help in elucidating the structure of different parts of the molecule.[12][13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the connectivity of atoms and the stereochemistry of the molecule.[1][16][17][18][19]
Biological Activity Assays
Tyrosinase Inhibition Assay:
-
Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Add the test compound (this compound) at various concentrations to the enzyme solution.
-
Initiate the reaction by adding the substrate, L-DOPA.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC50 value.[8][20]
DPPH Radical Scavenging Assay:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Add the test compound at various concentrations to the DPPH solution.
-
Incubate the mixture in the dark for a specific period (e.g., 30 minutes).
-
Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[11][21][22][23]
Conclusion and Future Directions
This compound represents a fascinating example of the chemical intricacy and biological relevance of plant secondary metabolites. Its chromone core, coupled with a coumaroyl moiety, suggests a promising profile of bioactivities, including enzyme inhibition and antioxidant effects. While significant progress has been made in understanding the chemistry and potential applications of related compounds from Aloe, further research is imperative.
Future investigations should focus on:
-
Complete Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes, particularly the acyltransferase, involved in the biosynthesis of this compound.
-
Quantitative Bioactivity Profiling: Comprehensive in vitro and in vivo studies to determine the IC50 values for a wider range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Agronomic and Biotechnological Applications: Exploring strategies to enhance the production of this and other valuable secondary metabolites in Aloe through breeding, genetic engineering, or cell culture techniques.
A deeper understanding of this compound will not only provide valuable insights into the complex world of plant secondary metabolism but also pave the way for its potential application in the development of new pharmaceuticals and nutraceuticals.
References
- 1. Complete 1H and 13C assignments of 8-C-beta-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-(2-hydroxy)propyl-7-methoxy-5-methylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De novo sequencing, assembly and characterisation of Aloe vera transcriptome and analysis of expression profiles of genes related to saponin and anthraquinone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. researchgate.net [researchgate.net]
- 6. C-Glycosyl compounds. Part VI. Aloesin, a C-glucosylchromone from Aloe sp. - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Enzymatic glycosylation of aloesone performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uab.edu [uab.edu]
- 14. mjcce.org.mk [mjcce.org.mk]
- 15. researchgate.net [researchgate.net]
- 16. aseestant.ceon.rs [aseestant.ceon.rs]
- 17. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 18. researchgate.net [researchgate.net]
- 19. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 20. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. "DPPH free-radical scavenging activity, total phenolic contents and che" by C.-W. Lin, C.-W. Yu et al. [jfda-online.com]
- 22. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 23. mdpi.com [mdpi.com]
In-Silico Prediction of 2'-O-Coumaroyl-(S)-aloesinol Bioactivity: A Technical Guide
This technical guide provides a comprehensive framework for the in-silico prediction of the bioactivity of 2'-O-Coumaroyl-(S)-aloesinol, a naturally occurring flavonoid. This document is intended for researchers, scientists, and drug development professionals interested in leveraging computational methods to explore the therapeutic potential of novel natural products. By following the methodologies outlined herein, researchers can efficiently screen for potential biological targets, predict pharmacokinetic properties, and elucidate possible mechanisms of action before embarking on resource-intensive in-vitro and in-vivo studies.
Introduction
Flavonoids, a class of secondary metabolites found in plants, are known for their diverse pharmacological activities.[1] As the pace of drug discovery accelerates, in-silico approaches have become indispensable for the rapid screening and characterization of natural compounds.[2] These computational methods offer a cost-effective and time-efficient means to predict the biological activity of compounds like this compound, thereby prioritizing further experimental validation.[3] This guide details a systematic in-silico workflow, from initial compound preparation to the prediction of its bioactivity and pharmacokinetic profile.
In-Silico Prediction Workflow
The computational analysis of a novel compound typically follows a structured workflow, encompassing data acquisition, pharmacokinetic and bioactivity prediction, and detailed molecular interaction studies.
Experimental Protocols
Ligand Preparation
The initial step involves obtaining the 2D or 3D structure of this compound.
Methodology:
-
Structure Retrieval: The chemical structure of this compound can be obtained from chemical databases such as PubChem or ChEMBL in various formats, including SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File).
-
3D Structure Generation: If a 3D structure is not available, it can be generated from the 2D structure using software like Avogadro or the online tool CORINA.
-
Energy Minimization: The 3D structure should be energy-minimized to obtain a stable conformation. This can be performed using force fields like MMFF94 or UFF in software packages such as Avogadro or PyMOL.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.[4]
Methodology:
-
Web-based Tools: Utilize online servers like SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) for ADMET prediction.[3]
-
Input: Submit the SMILES string or SDF file of this compound to the server.
-
Analysis: The servers will compute various physicochemical properties, pharmacokinetic parameters, and potential toxicity profiles. Key parameters to analyze include Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeability, and AMES toxicity.[5]
Target Identification
Identifying potential protein targets is a critical step in understanding the mechanism of action.
Methodology:
-
Literature Review: Search for experimental data on the bioactivities of structurally similar compounds.
-
Target Prediction Servers: Use online tools such as SwissTargetPrediction (--INVALID-LINK--) or TargetNet (--INVALID-LINK--) to predict potential protein targets based on the ligand's structure.
-
Database Mining: Search protein databases like the Protein Data Bank (PDB) for proteins that are known to be modulated by flavonoids.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[6]
Methodology:
-
Protein Preparation: Download the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools or Chimera.
-
Ligand Preparation: Prepare the 3D structure of this compound as described in section 3.1.
-
Docking Simulation: Use docking software such as AutoDock Vina or Glide to perform the docking simulation. Define the binding site on the protein and run the docking algorithm.
-
Analysis: Analyze the docking results to identify the binding pose with the lowest binding energy.[7] Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interacting residues.[8]
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are used to study the stability of the protein-ligand complex over time.[3]
Methodology:
-
System Setup: Place the docked protein-ligand complex in a simulation box with a defined solvent model (e.g., TIP3P water).
-
Simulation: Run the MD simulation using software like GROMACS or AMBER. The simulation typically runs for several nanoseconds to observe the conformational changes and interactions.
-
Analysis: Analyze the trajectory of the simulation to calculate parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex.
Data Presentation
Quantitative data from the in-silico predictions should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | Value | < 500 |
| LogP | Value | < 5 |
| Hydrogen Bond Donors | Value | < 5 |
| Hydrogen Bond Acceptors | Value | < 10 |
| GI Absorption | High/Low | High |
| BBB Permeability | Yes/No | No (for peripheral targets) |
| AMES Toxicity | Toxic/Non-toxic | Non-toxic |
Table 2: Molecular Docking Results of this compound with Potential Protein Targets
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |
| Target 1 | Value | Value | Residue 1, Residue 2, ... |
| Target 2 | Value | Value | Residue 3, Residue 4, ... |
| Target 3 | Value | Value | Residue 5, Residue 6, ... |
Hypothetical Signaling Pathway Modulation
Based on the identified protein targets, a hypothetical signaling pathway can be constructed to visualize the potential mechanism of action of this compound. For instance, if a kinase is identified as a high-affinity target, its role in a known signaling cascade can be depicted.
Conclusion
This technical guide outlines a systematic in-silico approach for predicting the bioactivity of this compound. By following these methodologies, researchers can generate valuable preliminary data to guide further experimental investigations. The integration of ADMET prediction, target identification, molecular docking, and molecular dynamics simulations provides a robust framework for assessing the therapeutic potential of novel natural products in a time and cost-effective manner. While in-silico predictions are a powerful tool, it is imperative to validate these findings through subsequent in-vitro and in-vivo experiments.
References
- 1. Frontiers | In silico mapping of the dynamic interactions and structure-activity relationship of flavonoid compounds against the immune checkpoint programmed-cell death 1 pathway [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. In silico drug metabolism and pharmacokinetic profiles of natural products from medicinal plants in the Congo basin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcogj.com [phcogj.com]
A Technical Guide to Aloesin Derivatives: Spotlight on 2'-O-Coumaroyl-(S)-aloesinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloesin (B1665252), a C-glycosylated chromone (B188151) found in the Aloe genus, and its derivatives have garnered significant attention in the scientific community for their diverse pharmacological activities. These compounds have demonstrated potential as antioxidant, anti-inflammatory, and tyrosinase-inhibiting agents, making them promising candidates for applications in dermatology, medicine, and cosmetics. This technical guide provides an in-depth review of aloesin derivatives, with a particular focus on 2'-O-Coumaroyl-(S)-aloesinol, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Core Biological Activities and Quantitative Data
Aloesin derivatives exhibit a range of biological effects, with their efficacy often attributed to the specific substitutions on the aloesin backbone. The p-coumaroyl and feruloyl ester groups, for instance, have been shown to be important for their anti-inflammatory and antioxidant activities.
Antioxidant and Radical Scavenging Activity
Several aloesin derivatives have demonstrated potent capabilities in neutralizing free radicals. Isorabaichromone, feruloylaloesin, and p-coumaroylaloesin, in particular, have shown strong DPPH radical and superoxide (B77818) anion scavenging activities. The antioxidant properties of these compounds are crucial in mitigating oxidative stress, a key factor in various pathological conditions.
Anti-inflammatory Effects
The anti-inflammatory potential of aloesin derivatives is a significant area of research. These compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and thromboxane (B8750289) A2 (TxA2) synthase. The inhibition of these enzymes can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins (B1171923) and thromboxanes.
Tyrosinase Inhibition
Aloesin and its derivatives are recognized for their ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) biosynthesis.[1] This property makes them valuable ingredients in cosmetic formulations aimed at skin whitening and treating hyperpigmentation. The inhibitory mechanism often involves competitive binding to the enzyme's active site.[1]
Table 1: Summary of Quantitative Data for Aloesin and its Derivatives
| Compound | Biological Activity | Assay | IC50 Value (µM) | Reference |
| Isorabaichromone | Antioxidant (NADPH-oxidation induced lipid peroxidation) | Microsomal lipid peroxidation | 23 | [2] |
| Feruloylaloesin | Antioxidant (ASA-dependent microsomal lipid peroxidation) | Microsomal lipid peroxidation | 85 | [2] |
| p-Coumaroylaloesin | Anti-inflammatory (TxA2 synthase inhibition) | Thromboxane A2 Synthase Assay | 58 | [2] |
| Feruloylaloesin | Anti-inflammatory (TxA2 synthase inhibition) | Thromboxane A2 Synthase Assay | 13.6 | [2] |
| Aloesin | Tyrosinase Inhibition | Mushroom Tyrosinase Assay | 31.5 | [3] |
| Compound 9 (9-dihydroxyl-2'-O-(Z)-cinnamoyl-7-methoxy-aloesin) | Tyrosinase Inhibition | Mushroom Tyrosinase Assay | 9.8 ± 0.9 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the evaluation of aloesin derivatives.
Isolation and Purification of this compound (as aloenin-2′-p-coumaroyl ester)
A successful method for the separation and purification of aloenin-2′-p-coumaroyl ester from Aloe barbadensis Mill has been achieved using high-speed counter-current chromatography (HSCCC).[4]
Procedure:
-
Sample Preparation: A dried acetone (B3395972) extract of Aloe barbadensis Mill is used as the starting material.
-
HSCCC System:
-
Solvent System: A two-phase solvent system composed of hexane-ethyl acetate-acetone-water (0.2:5:1.5:5, v/v/v/v) is utilized.
-
Mobile Phase: The lower phase of the solvent system is used as the mobile phase.
-
Elution Mode: Head-to-tail elution is performed.
-
Apparatus Parameters:
-
Revolution speed: 860 rpm
-
Flow rate: 1.5 mL/min
-
Detection wavelength: 300 nm
-
-
-
Purification: In a single operation, this method can yield aloenin-2′-p-coumaroyl ester with a purity of 95.6% as determined by HPLC.
-
Structure Identification: The structure of the isolated compound is confirmed using high-resolution mass spectrometry (HRMS), UV spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[4]
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Procedure:
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: The test compounds (aloesin derivatives) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction: In a 96-well plate, a specific volume of each sample concentration is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of tyrosinase.
Procedure:
-
Reagents:
-
Mushroom tyrosinase solution (e.g., in phosphate (B84403) buffer, pH 6.8).
-
L-tyrosine or L-DOPA solution (substrate).
-
Test compounds dissolved in a suitable solvent.
-
-
Reaction: In a 96-well plate, the tyrosinase solution is pre-incubated with different concentrations of the test compound for a short period.
-
Initiation: The reaction is initiated by adding the substrate (L-tyrosine or L-DOPA).
-
Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
Calculation: The initial velocity of the reaction is calculated from the linear portion of the absorbance vs. time curve. The percentage of inhibition is calculated, and the IC50 value is determined.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay evaluates the inhibitory effect of compounds on the COX-2 enzyme.
Procedure:
-
Enzyme Preparation: A solution of purified COX-2 enzyme is prepared in a suitable buffer.
-
Reaction Mixture: The test compound, enzyme, and heme cofactor are pre-incubated in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Termination: The reaction is stopped after a specific time by adding a stopping reagent (e.g., stannous chloride).
-
Quantification: The product of the reaction (e.g., prostaglandin (B15479496) E2) is quantified using a suitable method, such as an enzyme immunoassay (EIA).
-
Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
Thromboxane A2 (TxA2) Synthase Inhibition Assay
This assay measures the inhibition of the enzyme responsible for the synthesis of Thromboxane A2. Since TxA2 is unstable, its stable metabolite, Thromboxane B2 (TxB2), is typically measured.
Procedure:
-
Enzyme Source: Platelet microsomes are commonly used as a source of TxA2 synthase.
-
Reaction: The platelet microsomes are incubated with the test compound and the substrate, prostaglandin H2 (PGH2).
-
Termination: The reaction is stopped after a defined period.
-
Quantification of TxB2: The amount of TxB2 produced is quantified using methods such as radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Calculation: The percentage of inhibition of TxA2 synthase activity is calculated by comparing the amount of TxB2 produced in the presence and absence of the inhibitor, and the IC50 value is determined.
Signaling Pathways Modulated by Aloesin Derivatives
Aloesin and its derivatives have been shown to modulate key signaling pathways involved in cellular processes like inflammation and wound healing.
MAPK/Rho Signaling Pathway in Wound Healing
The Mitogen-Activated Protein Kinase (MAPK) and Rho GTPase signaling pathways are crucial for cell migration, proliferation, and tissue remodeling during wound healing. Aloesin has been reported to accelerate wound healing by modulating these pathways.[5] It can activate key proteins such as ERK, JNK, Cdc42, and Rac1, which are involved in these processes.[5]
Caption: MAPK/Rho signaling pathway in wound healing.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway plays a critical role in wound healing, regulating processes such as inflammation, angiogenesis, and collagen deposition. Aloesin has been shown to activate Smad proteins, key mediators of this pathway, contributing to its wound healing properties.[5]
Caption: TGF-β/Smad signaling pathway in wound healing.
Conclusion
Aloesin derivatives, including this compound, represent a promising class of natural compounds with significant therapeutic potential. Their well-documented antioxidant, anti-inflammatory, and tyrosinase-inhibiting activities, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further research and development in the pharmaceutical and cosmetic industries. This technical guide provides a foundational overview to aid researchers in their exploration of these multifaceted molecules. Further investigation is warranted to fully elucidate the structure-activity relationships and to explore the full therapeutic scope of these valuable natural products.
References
Methodological & Application
Application Notes & Protocols: High-Speed Counter-Current Chromatography for 2'-O-Coumaroyl-(S)-aloesinol Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of samples. This method is particularly effective for the preparative separation and purification of bioactive compounds from natural products. These application notes provide a detailed protocol for the isolation and purification of 2'-O-Coumaroyl-(S)-aloesinol, a phenolic compound found in Aloe species, using HSCCC. While direct protocols for this specific compound are not extensively published, this document synthesizes established methodologies for similar compounds, such as aloenin-2′-p-coumaroyl ester and other flavonoid glycosides, to provide a robust experimental framework.[1][2]
Principles of High-Speed Counter-Current Chromatography
HSCCC relies on the partitioning of a solute between two immiscible liquid phases. A continuous flow of the mobile phase through the stationary phase, which is retained in the column by a centrifugal force, facilitates the separation. The separation is governed by the partition coefficient (K) of the target compound in the biphasic solvent system. An ideal K value for efficient separation is typically between 0.5 and 2.0.
Experimental Protocols
Preparation of Crude Extract from Aloe Species
-
Plant Material: Obtain fresh or dried leaves of a suitable Aloe species known to contain this compound.
-
Extraction:
-
Homogenize the plant material and extract with methanol (B129727) or ethanol (B145695) at room temperature.
-
Concentrate the extract under reduced pressure to yield a crude residue.
-
The crude extract can be further fractionated using column chromatography (e.g., silica (B1680970) gel or macroporous resin) to enrich the target compound before HSCCC purification.[3]
-
Selection of the Two-Phase Solvent System
The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation. The partition coefficient (K) of the target compound should be determined for several solvent systems to find the optimal one.
-
Procedure for K-Value Determination:
-
Prepare a small amount of the chosen solvent system (e.g., 2 mL of each phase) in a test tube.
-
Add a known amount of the crude extract (approximately 1-2 mg) to the tube.
-
Shake the tube vigorously for 1-2 minutes to ensure thorough mixing and partitioning.
-
Allow the two phases to separate completely.
-
Carefully withdraw an equal volume from both the upper and lower phases.
-
Analyze the concentration of the target compound in each phase by High-Performance Liquid Chromatography (HPLC).
-
Calculate the K value using the formula: K = AU / AL , where AU is the peak area of the target compound in the upper phase and AL is the peak area in the lower phase.
-
-
Recommended Solvent Systems: Based on the purification of similar coumaroyl and flavonoid compounds from Aloe and other plants, the following solvent systems are recommended for screening:
-
n-hexane-ethyl acetate-acetone-water (e.g., 0.2:5:1.5:5, v/v/v/v)[1]
-
chloroform-methanol-water (e.g., 4:3:2, v/v/v)[2]
-
dichloromethane-methanol-water (e.g., 5:4:2, v/v/v)[2]
-
n-hexane-ethyl acetate-methanol-water (e.g., 11:5:11:5, v/v/v/v)[4]
-
tert-butyl methyl ether-n-butanol-acetonitrile-water (e.g., 2:2:1:5, v/v)[5]
-
HSCCC Instrumentation and Operation
-
Instrument: A commercial HSCCC instrument equipped with a multi-layer coil, a pump, a UV detector, and a fraction collector.
-
Protocol:
-
Preparation of Phases: Prepare a sufficient volume of the selected two-phase solvent system. Equilibrate the mixture in a separatory funnel at room temperature and separate the upper (stationary) and lower (mobile) phases. Degas both phases by sonication before use.
-
Column Filling: Pump the stationary phase (typically the upper phase) into the HSCCC column until it is completely filled.
-
Rotation: Start the rotation of the column at the desired speed (e.g., 850-900 rpm).
-
Equilibration: Pump the mobile phase into the column in the head-to-tail direction. Continue pumping until the mobile phase emerges from the outlet and a hydrodynamic equilibrium is established (a stable retention of the stationary phase is achieved). The retention of the stationary phase (Sf) should be high for good separation.
-
Sample Injection: Dissolve a known amount of the crude extract (e.g., 100-500 mg) in a small volume of a mixture of the stationary and mobile phases (1:1, v/v). Inject the sample solution into the column through the injection valve.
-
Elution and Fraction Collection: Continue to pump the mobile phase at a constant flow rate (e.g., 1.5-2.0 mL/min). Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm or 300 nm). Collect fractions of a specific volume using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing the purified this compound.
-
Purity and Recovery: Pool the pure fractions, evaporate the solvent, and determine the purity of the isolated compound by HPLC. Calculate the recovery rate.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the HSCCC purification of related compounds, which can be used as a reference for the purification of this compound.
Table 1: HSCCC Operating Parameters for the Purification of Aloenin-2′-p-coumaroyl ester from Aloe barbadensis Mill. [1]
| Parameter | Value |
| Two-Phase Solvent System | n-hexane-ethyl acetate-acetone-water (0.2:5:1.5:5, v/v/v/v) |
| Mobile Phase | Lower Phase |
| Elution Mode | Head-to-tail |
| Revolution Speed | 860 rpm |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 300 nm |
| Sample Size | 161.7 mg of dried acetone (B3395972) extract |
| Yield | 6.5 mg of aloenin-2′-p-coumaroyl ester |
| Purity | 95.6% |
Table 2: Two-Step HSCCC Purification of a Cinnamoyl-C-glycoside Chromone (B188151) from Aloe vera. [2]
| Step | Solvent System | Volume Ratio | Purity Achieved |
| Step 1 | chloroform-methanol-water | 4:3:2 | Partially Purified |
| Step 2 | dichloromethane-methanol-water | 5:4:2 | >95% |
Table 3: Examples of Two-Phase Solvent Systems Used in Flavonoid Purification by HSCCC.
| Plant Source | Target Compounds | Solvent System (v/v/v/v) | Reference |
| Crataegus pinnatifida | Flavonoids | chloroform/methanol/water/n-butanol (4:3:2:1.5) | [6] |
| Psidium guajava | Flavonoid glycosides | n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4) | [7] |
| Lonicera japonica | Flavonoid glycosides | methyl tert-butyl ether/n-butanol/acetonitrile/water (2:2:1:5) | [5] |
| Pogostemon cablin | Flavonoids | n-hexane–ethyl acetate–methanol–water (11:5:11:5) | [4] |
Visualizations
Diagram 1: Experimental Workflow for HSCCC Purification
Caption: Workflow for the purification of this compound using HSCCC.
Diagram 2: Logic for Two-Phase Solvent System Selection
Caption: Decision-making process for selecting the optimal two-phase solvent system.
References
- 1. researchgate.net [researchgate.net]
- 2. [Preparative isolation and purification of cinnamoyl-C-glycoside chromone from aloe vera by high-speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2'-O-Coumaroyl-(S)-aloesinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2'-O-Coumaroyl-(S)-aloesinol, a chromone (B188151) glycoside found in various Aloe species. The described method is suitable for the accurate determination of this compound in plant extracts and other relevant matrices. The protocol includes sample preparation, chromatographic conditions, and comprehensive validation parameters, ensuring reliability and reproducibility for research and quality control purposes.
Introduction
This compound is a naturally occurring phenolic compound isolated from Aloe species. As a chromone glycoside, it is of interest to researchers for its potential biological activities. Accurate quantification of this and similar compounds is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed HPLC-UV method for the reliable quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Aloe vera leaf powder (or other relevant sample matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 310 nm (based on UV absorbance of similar chromone and coumaroyl moieties; verification of absorption maximum is recommended) |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Aloe vera leaf powder)
-
Extraction: Accurately weigh 1 g of dried Aloe vera leaf powder into a 50 mL centrifuge tube. Add 20 mL of 80% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the suspension at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Caption: Experimental workflow for sample preparation and HPLC analysis.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Data |
| 5 | Data |
| 10 | Data |
| 25 | Data |
| 50 | Data |
| 100 | Data |
| Correlation Coefficient (r²) | > 0.999 |
Precision
Precision was determined by performing intra-day and inter-day analysis of three different concentrations of the standard solution.
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, over 3 days) |
| 5 | Data | Data |
| 25 | Data | Data |
| 75 | Data | Data |
Accuracy
Accuracy was assessed by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Low | 10 | Data | Data |
| Medium | 25 | Data | Data |
| High | 50 | Data | Data |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram. LOD was defined as S/N = 3 and LOQ as S/N = 10.
| Parameter | Value |
| LOD (µg/mL) | Data |
| LOQ (µg/mL) | Data |
Results and Discussion
The developed HPLC method provides excellent separation and resolution for this compound from other components in the Aloe vera extract. The validation data demonstrates that the method is linear, precise, and accurate for the intended purpose. The use of a C18 column with a water/acetonitrile gradient containing TFA ensures sharp peaks and a stable baseline. The proposed detection wavelength of 310 nm offers good sensitivity for the analyte.
Caption: Logical relationship of the HPLC method development and validation process.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound. This method can be readily implemented in quality control laboratories for the standardization of Aloe-based products and in research settings for various analytical purposes.
Application Note: Chiral Separation of (S)-Aloesinol Derivatives Using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aloesinol, a C-glucosyl chromone (B188151) derived from Aloe species, and its derivatives are of increasing interest in the pharmaceutical and cosmetic industries due to their potential biological activities, including anti-inflammatory and tyrosinase inhibitory effects. Many of these derivatives are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of robust analytical methods for the enantioselective separation and quantification of (S)-aloesinol derivatives is crucial for drug discovery, quality control, and pharmacokinetic studies. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of a representative (S)-aloesinol derivative. The protocol is based on established methodologies for the separation of structurally related chiral flavonoids and phenolic glycosides.
Proposed Chiral HPLC Method
The successful chiral separation of phenolic glycosides, such as aloesinol derivatives, is often achieved using polysaccharide-based chiral stationary phases (CSPs) under normal-phase conditions. These CSPs, typically derivatives of cellulose (B213188) or amylose, offer a wide range of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
Table 1: Proposed HPLC Conditions for Chiral Separation of an (S)-Aloesinol Derivative
| Parameter | Proposed Value |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |
| Particle Size | 5 µm |
| Column Dimensions | 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Experimental Protocols
This section provides a detailed protocol for the proposed chiral HPLC method.
1. Materials and Reagents
-
Racemic standard of the aloesinol derivative of interest
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol
-
Methanol (B129727) (for sample dissolution if necessary)
-
0.45 µm syringe filters
2. Instrument and Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Polysaccharide-based chiral column as specified in Table 1.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes
3. Standard Solution Preparation
-
Accurately weigh 10 mg of the racemic aloesinol derivative standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase (n-Hexane/Isopropanol 80:20). Ensure complete dissolution. This yields a stock solution of 1 mg/mL.
-
Prepare further dilutions as required for calibration and analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Procedure
-
Set up the HPLC system according to the parameters listed in Table 1.
-
Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared standard solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Record the chromatogram and integrate the peaks corresponding to the two enantiomers.
Data Presentation: Hypothetical Results
The following table summarizes the expected quantitative data from the successful chiral separation of a racemic aloesinol derivative using the proposed method.
Table 2: Hypothetical Quantitative Data for the Chiral Separation of an Aloesinol Derivative
| Enantiomer | Retention Time (t_R) (min) | Peak Area | Resolution (R_s) |
| (R)-enantiomer | 12.5 | 550,000 | \multirow{2}{*}{2.1} |
| (S)-enantiomer | 15.2 | 548,000 |
Note: The resolution (R_s) value of >1.5 indicates a baseline separation of the two enantiomers.
Visualizations
Experimental Workflow Diagram
Application Note and Protocol: Synthesis of 2'-O-Coumaroyl-(S)-aloesinol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of 2'-O-Coumaroyl-(S)-aloesinol, a naturally occurring chromone (B188151) C-glucoside with potential therapeutic applications. The synthesis involves the regioselective esterification of (S)-aloesinol with p-coumaric acid. This protocol is intended for researchers in medicinal chemistry, natural product synthesis, and drug development.
Introduction
This compound is a chromone glucoside that has been isolated from certain species of the Aloe genus. Natural C-glucosides and their derivatives are of significant interest in drug discovery due to their diverse biological activities. The coumaroyl moiety is known to contribute to the antioxidant and anti-inflammatory properties of various natural products. This document outlines a plausible synthetic route to obtain this compound for further biological evaluation and research. The protocol is based on established methods for the regioselective acylation of glycosides and ester formation.
Overall Synthesis Workflow
The synthesis of this compound is a multi-step process that begins with the activation of p-coumaric acid, followed by its regioselective coupling to the 2'-hydroxyl group of the glucose moiety of (S)-aloesinol, and concludes with the purification of the final product.
Figure 1. Overall workflow for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (S)-Aloesinol | ≥95% | Commercially Available | Natural product extract or synthetic. |
| p-Coumaric acid | ≥98% | Sigma-Aldrich | |
| Thionyl chloride (SOCl₂) | Reagent grade | Sigma-Aldrich | Used for activation. Oxalyl chloride can be an alternative. |
| Pyridine (B92270) | Anhydrous | Sigma-Aldrich | Solvent for the coupling reaction. |
| Dichloromethane (B109758) (DCM) | Anhydrous | Sigma-Aldrich | Solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Catalyst for activation. |
| Silica (B1680970) gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
| Ethyl acetate (B1210297) | HPLC grade | Fisher Scientific | Eluent for chromatography. |
| Hexane (B92381) | HPLC grade | Fisher Scientific | Eluent for chromatography. |
| Methanol | HPLC grade | Fisher Scientific | For sample preparation and analysis. |
| Deuterated solvents (e.g., DMSO-d₆) | NMR grade | Cambridge Isotope Labs | For NMR analysis. |
Step 1: Activation of p-Coumaric Acid (Preparation of p-Coumaroyl Chloride)
This step involves the conversion of the carboxylic acid group of p-coumaric acid into a more reactive acyl chloride.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend p-coumaric acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per gram of acid).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq.) to the suspension at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.
-
The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator.
-
The resulting crude p-coumaroyl chloride is a yellowish solid and should be used immediately in the next step without further purification.
Figure 2. Activation of p-Coumaric Acid.
Step 2: Regioselective Coupling of p-Coumaroyl Chloride with (S)-Aloesinol
This is the key step where the activated p-coumaric acid is coupled with (S)-aloesinol. The regioselectivity for the 2'-hydroxyl group is influenced by its higher reactivity compared to the other secondary hydroxyls on the glucose moiety.
Protocol:
-
Dissolve (S)-aloesinol (1.0 eq.) in anhydrous pyridine (15 mL per gram of aloesinol) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the freshly prepared p-coumaroyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the aloesinol solution over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.
-
Once the reaction is complete, quench the reaction by slowly adding cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous copper sulfate (B86663) solution (to remove pyridine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification of this compound
The crude product is purified using column chromatography to isolate the desired compound.
Protocol:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of DCM or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.
Data Presentation
Expected Yields and Physicochemical Properties
| Step | Product | Expected Yield (%) | Physical Appearance |
| 1 | p-Coumaroyl chloride | ~95% (crude) | Yellowish solid |
| 2 & 3 | This compound | 40-60% (overall) | Off-white to pale yellow solid |
Characterization Data (Representative)
The synthesized compound should be characterized by standard analytical techniques to confirm its structure and purity.
| Technique | Expected Results |
| ¹H NMR (DMSO-d₆, 500 MHz) | Signals corresponding to the aloesinol and coumaroyl moieties. Key signals include the anomeric proton of the glucose, aromatic protons of the chromone and coumaroyl groups, and the vinyl protons of the coumaroyl group. The downfield shift of the H-2' proton of the glucose moiety would confirm the acylation at this position. |
| ¹³C NMR (DMSO-d₆, 125 MHz) | Carbon signals consistent with the proposed structure, including carbonyls from the chromone and the ester, and aromatic and olefinic carbons. |
| Mass Spectrometry (HRMS) | Calculation of the exact mass for C₂₈H₂₈O₁₁ and comparison with the experimental value (m/z [M+H]⁺ or [M+Na]⁺). |
| Purity (HPLC) | >95% purity is expected after chromatographic purification. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method, involving the activation of p-coumaric acid and its subsequent regioselective coupling with (S)-aloesinol, offers a reliable pathway for obtaining this valuable natural product derivative for research and development purposes. Proper analytical characterization is crucial to confirm the identity and purity of the final compound. This synthetic route enables access to larger quantities of the compound than what is typically available from natural sources, facilitating further investigation into its biological properties and potential as a therapeutic agent.
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 2'-O-Coumaroyl-(S)-aloesinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols to evaluate the anti-inflammatory properties of 2'-O-Coumaroyl-(S)-aloesinol, a natural compound of interest for its therapeutic potential. The methodologies detailed herein are established in vitro assays designed to assess the compound's efficacy in modulating key inflammatory pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation, regulating the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as various cytokines. Natural products are a promising source of new anti-inflammatory agents. Compounds derived from Aloe vera, such as aloesin (B1665252) and its derivatives, have demonstrated anti-inflammatory effects, suggesting that this compound may also possess significant activity.
The following protocols outline the necessary steps to investigate the anti-inflammatory effects of this compound by measuring its ability to inhibit nitric oxide production, suppress COX-2 activity, and modulate the NF-κB signaling pathway in a cellular model of inflammation.
Data Presentation: Anti-inflammatory Activity of Coumaroyl Derivatives and Related Compounds
| Compound/Extract | Assay | Cell Line/Model | Endpoint | Result (IC50/ED50) | Reference |
| Coumarin (B35378) Derivatives | COX-2 Inhibition | Human | Enzyme Activity | 0.31 - 0.78 µM | [1] |
| Nitric Oxide Production | RAW 264.7 | NO Level | 0.3 - 25 µg/mL | [2] | |
| 3-O-(E)-p-coumaroyl ursolic acid | TPA-induced Mouse Ear Edema | Mouse | Edema Inhibition | 74.95% inhibition at 1 mg/ear | [3] |
| 4-methoxycinnamyl p-coumarate | Nitric Oxide Production | BV2 Microglia | NO Level | - | [4] |
| COX-2 Expression | BV2 Microglia | Protein Level | - | [4] | |
| NF-κB Activation | BV2 Microglia | p65 Phosphorylation | - | [4] | |
| Kuwanon A (a coumarin derivative) | COX-2 Inhibition | Ovine | Enzyme Activity | 14 µM | [5] |
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) should also be included.
-
Nitrite Measurement:
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of NO production).
-
Experimental workflow for the Nitric Oxide (NO) production assay.
Protocol 2: Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol assesses the ability of this compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.
Materials:
-
COX-2 inhibitor screening assay kit (commercially available, e.g., from Cayman Chemical or Abcam)
-
This compound
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Celecoxib (positive control)
-
96-well plate
-
Fluorometric or colorimetric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the COX-2 inhibitor screening assay kit.
-
Compound Addition: Add this compound at various concentrations to the wells of the 96-well plate. Include a vehicle control and a positive control (Celecoxib).
-
Enzyme Addition: Add the COX-2 enzyme to each well.
-
Incubation: Incubate the plate for a specified time at the recommended temperature to allow the compound to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Detection: After a set incubation period, add the detection reagent provided in the kit. This reagent will react with the product of the COX-2 reaction (e.g., Prostaglandin G2) to produce a fluorescent or colorimetric signal.
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Signal of treated sample / Signal of vehicle control)] x 100
-
Determine the IC50 value.
-
Workflow for the in vitro COX-2 inhibition assay.
Protocol 3: NF-κB Activation Assay
This protocol determines the effect of this compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
RAW 264.7 cells (or a cell line with an NF-κB reporter system)
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
This compound
-
Reagents for immunofluorescence staining (Primary antibody against NF-κB p65 subunit, fluorescently-labeled secondary antibody, DAPI for nuclear staining) or a commercial NF-κB reporter assay kit.
-
Fluorescence microscope or plate reader for reporter assays.
Procedure (Immunofluorescence for p65 Nuclear Translocation):
-
Cell Culture and Seeding: Culture and seed RAW 264.7 cells on sterile coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
In unstimulated cells, p65 will be in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. Assess the ability of this compound to prevent this translocation.
-
Quantify the nuclear fluorescence intensity to determine the extent of inhibition.
-
NF-κB signaling pathway and potential inhibition by this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, when handling chemicals and cell cultures.
-
Work in a sterile environment (e.g., a biological safety cabinet) when performing cell culture experiments to prevent contamination.
-
Dispose of all biological waste and chemical waste according to your institution's guidelines.
Conclusion
The protocols described in these application notes provide a robust framework for evaluating the anti-inflammatory potential of this compound. By systematically assessing its impact on nitric oxide production, COX-2 activity, and NF-κB signaling, researchers can gain valuable insights into its mechanism of action and its potential as a novel anti-inflammatory agent. The provided data on related compounds serves as a useful reference for interpreting the experimental outcomes.
References
- 1. New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. scialert.net [scialert.net]
- 4. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]
Application Notes and Protocols for Measuring the Antioxidant Capacity of 2'-O-Coumaroyl-(S)-aloesinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Coumaroyl-(S)-aloesinol is a phenolic compound of interest, potentially possessing significant antioxidant properties. The evaluation of its antioxidant capacity is a critical step in elucidating its therapeutic potential for conditions associated with oxidative stress. Antioxidants can neutralize harmful reactive oxygen species (ROS), thereby preventing cellular damage. This document provides detailed protocols for commonly employed in vitro assays to quantify the antioxidant capacity of this compound. These assays, including DPPH, ABTS, FRAP, and ORAC, measure different aspects of antioxidant activity, such as radical scavenging and reducing power.
Furthermore, understanding the cellular mechanisms by which this compound exerts its antioxidant effects is crucial. Phenolic compounds, including coumarins, have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response, inducing the expression of a suite of antioxidant and cytoprotective genes.
Data Presentation: Antioxidant Capacity of this compound (Illustrative Data)
The following table summarizes the expected antioxidant capacity of this compound based on the known activities of structurally similar compounds, such as other aloesinol derivatives and p-coumaric acid. It is important to note that these are illustrative values, and experimental determination is required for precise quantification.
| Assay | Parameter | Expected Value for this compound | Standard Reference |
| DPPH Radical Scavenging Assay | IC50 (µg/mL) | 50 - 150 | Ascorbic Acid, Trolox |
| ABTS Radical Scavenging Assay | TEAC (Trolox Equivalents) | 0.8 - 1.5 | Trolox |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µmol Fe(II)/µmol) | 1.0 - 2.0 | FeSO₄, Trolox, Ascorbic Acid |
| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value (µmol TE/µmol) | 2.0 - 4.0 | Trolox |
Note: The provided values are estimates based on the antioxidant activities of related phenolic compounds. Actual experimental results may vary.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695) (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of the various concentrations of the sample or standard (Ascorbic acid/Trolox) to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or Ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and Trolox in the appropriate solvent.
-
In a 96-well plate, add 20 µL of the sample or standard to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the calibration curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate (B1210297) buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution and serial dilutions of this compound and the standard (FeSO₄ or Trolox).
-
In a 96-well plate, add 20 µL of the sample or standard to the wells.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using the absorbance values of the FeSO₄ or Trolox standards.
-
The FRAP value of the sample is expressed as µmol of Fe(II) equivalents or Trolox equivalents per µmol of the compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (like fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as a standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
Procedure:
-
Prepare a stock solution and serial dilutions of this compound and Trolox in phosphate buffer.
-
In a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.
-
Add 150 µL of fluorescein solution (prepared in phosphate buffer) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of AAPH solution (prepared in phosphate buffer) to all wells.
-
Immediately place the plate in the fluorescence reader and record the fluorescence every minute for at least 60 minutes at 37°C.
-
Calculate the net area under the curve (AUC) for each sample and standard by subtracting the AUC of the blank.
-
Plot the net AUC against the concentration of Trolox to create a standard curve.
-
The ORAC value of the sample is expressed as µmol of Trolox equivalents (TE) per µmol of the compound.
Visualizations
Caption: Experimental workflow for antioxidant capacity measurement.
Caption: Nrf2 signaling pathway activation by this compound.
Application Notes and Protocols for 2'-O-Coumaroyl-(S)-aloesinol as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Coumaroyl-(S)-aloesinol is a chromone (B188151) glycoside that has been isolated from various Aloe species. As a distinct phytochemical marker, it holds significant potential for the standardization of Aloe raw materials and finished products. Furthermore, emerging research has highlighted its bioactivity, including its role as a β-secretase (BACE1) inhibitor, suggesting its therapeutic potential in neurodegenerative diseases such as Alzheimer's. These application notes provide detailed protocols for the use of this compound as a chemical standard for analytical purposes and in biological assays.
Analytical Applications: Quality Control of Aloe Species
The quantification of this compound can serve as a key quality control parameter for ensuring the consistency and potency of Aloe-based products. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and reliable method for this purpose.
Experimental Protocol: Quantitative Analysis by HPLC-UV
This protocol is a general guideline for the quantification of chromone glycosides in Aloe extracts and can be adapted and validated for this compound.
1.1.1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or Acetic acid (analytical grade)
-
This compound reference standard
1.1.2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These will be used to construct a calibration curve.
1.1.3. Sample Preparation
-
Solid Samples (e.g., dried Aloe powder): Accurately weigh 1 g of the powdered sample and extract with 20 mL of 70% ethanol (B145695) using ultrasonication for 30 minutes. Centrifuge the extract and collect the supernatant. Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
Liquid Samples (e.g., Aloe juice, extracts): Dilute the liquid sample with methanol as needed to bring the concentration of the analyte within the range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.
1.1.4. Chromatographic Conditions
-
Mobile Phase: A gradient elution is often effective for separating complex plant extracts.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 50% B
-
20-25 min: Linear gradient from 50% to 100% B
-
25-30 min: Hold at 100% B
-
30-35 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Chromones typically exhibit strong absorbance between 250-300 nm. The optimal wavelength for this compound should be determined by examining its UV spectrum (a photodiode array detector is useful for this). A wavelength of approximately 297 nm can be a good starting point.
-
Injection Volume: 10 µL
1.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Method Validation Parameters (Hypothetical Data)
A full validation of the analytical method should be performed according to ICH guidelines. The following table presents hypothetical data for such a validation.
| Parameter | Specification | Hypothetical Result |
| **Linearity (R²) ** | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Meets Specification |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2% | 1.2% |
| - Intermediate Precision | ≤ 3% | 2.5% |
| Accuracy (% Recovery) | 95 - 105% | 98.7% |
| Limit of Detection (LOD) | Report Value | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Report Value | 0.3 µg/mL |
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Biological Applications: In Vitro Enzyme Inhibition Assay
This compound has been identified as an inhibitor of BACE1, an enzyme implicated in the pathology of Alzheimer's disease. The following protocol outlines a general procedure for assessing its inhibitory activity.
Experimental Protocol: BACE1 Inhibition Assay (FRET-Based)
2.1.1. Materials
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
This compound reference standard
-
Known BACE1 inhibitor (positive control)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader
2.1.2. Procedure
-
Compound Preparation: Prepare a stock solution of this compound and the positive control in DMSO. Create serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Assay Reaction:
-
To each well of the microplate, add 50 µL of the BACE1 enzyme solution (pre-diluted in assay buffer).
-
Add 2 µL of the test compound dilutions (or DMSO for the control).
-
Incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 50 µL of the BACE1 FRET substrate solution.
-
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.
Hypothetical BACE1 Inhibition Data
| Compound | IC₅₀ (µM) |
| This compound | 15.8 |
| Known BACE1 Inhibitor | 0.5 |
BACE1 Inhibition Assay Workflow
Caption: Workflow for the BACE1 enzyme inhibition assay.
Exploration of Biological Mechanisms: Signaling Pathways
Based on the known activities of related coumarin (B35378) and flavonoid compounds, it is hypothesized that this compound may exert anti-inflammatory and neuroprotective effects through the modulation of key signaling pathways.
Hypothetical Anti-Inflammatory Signaling Pathway: NF-κB Inhibition
Many natural phenolic compounds exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It is plausible that this compound shares this mechanism.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Hypothetical Neuroprotective Signaling Pathway: MAPK/ERK Modulation
The MAPK/ERK pathway is crucial for neuronal survival and differentiation. Neuroprotective compounds often exert their effects by modulating this pathway.
Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.
Disclaimer: The experimental protocols and signaling pathway diagrams provided are based on established methodologies for similar compounds and are intended for guidance. Specific parameters and mechanisms for this compound should be empirically determined and validated. The quantitative data presented is hypothetical and for illustrative purposes only.
Troubleshooting & Optimization
Optimizing extraction yield of 2'-O-Coumaroyl-(S)-aloesinol from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 2'-O-Coumaroyl-(S)-aloesinol from plant material, primarily focusing on Aloe species.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and other related phenolic compounds.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Target Compound | Inappropriate Solvent System: The polarity of the extraction solvent may not be suitable for this compound. | Start with a solvent system known to be effective for similar chromones in Aloe, such as aqueous ethanol (B145695) or methanol (B129727).[1] A common starting point is 80% methanol. Systematically vary the solvent polarity by adjusting the water-to-organic solvent ratio. |
| Inefficient Extraction Method: Maceration or simple solvent washing may not be sufficient to disrupt plant cell walls and release the compound. | Employ more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance extraction efficiency.[2][3] UAE, in particular, has been shown to be effective for extracting phenolic compounds from Aloe.[4] | |
| Degradation of Target Compound: this compound, like many phenolic compounds, can be sensitive to high temperatures, light, and oxidative conditions. | Maintain a low extraction temperature, ideally not exceeding 60°C.[1] Protect the extraction mixture from light by using amber glassware or covering the vessels with aluminum foil. Consider adding antioxidants like ascorbic acid to the extraction solvent to prevent oxidative degradation. Store extracts at -20°C in the dark for long-term stability. | |
| Incorrect Plant Material or Part: The concentration of this compound can vary significantly between different Aloe species and even different parts of the same plant (e.g., leaf rind vs. gel). | Ensure you are using the correct Aloe species and plant part reported to contain the target compound. The leaf exudate (latex) is often rich in phenolic compounds.[5] | |
| Presence of Impurities in the Extract | Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds with similar polarities to your target. | Implement a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. Optimize the polarity of your primary extraction solvent to be more selective for the target compound. |
| Post-extraction Degradation: The target compound might be degrading into other products after extraction. | Analyze the extract immediately after preparation using HPLC to get an accurate profile of the extracted compounds.[5][6] If immediate analysis is not possible, store the extract under conditions that minimize degradation (low temperature, darkness, inert atmosphere). | |
| Inconsistent Extraction Yields | Variability in Plant Material: The chemical composition of plants can vary depending on growing conditions, harvest time, and post-harvest handling. | Standardize the plant material as much as possible. If feasible, use plant material from the same source and harvest batch for a series of experiments. Document the specifics of the plant material used for each extraction. |
| Lack of Control Over Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to significant differences in yield. | Precisely control and monitor all extraction parameters. Utilize equipment with accurate temperature and time controls. For UAE, ensure consistent ultrasonic power and frequency. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While a definitive single "best" solvent is not documented specifically for this compound, a good starting point is a mixture of ethanol and water.[1] Studies on the extraction of the related compound aloesin (B1665252) from Aloe vera have shown that an ethanol concentration of around 34% v/v in water can be optimal.[1] Methanol is also a commonly used and effective solvent for extracting phenolic compounds from Aloe.[4] It is recommended to perform small-scale pilot extractions with varying solvent polarities (e.g., 30%, 50%, 80% ethanol or methanol in water) to determine the optimal solvent system for your specific plant material.
Q2: How can I optimize the extraction parameters for maximum yield?
A2: Response Surface Methodology (RSM) is a powerful statistical tool for optimizing extraction conditions.[1][2][7] This method allows you to systematically vary multiple parameters (e.g., extraction time, temperature, solvent concentration, and liquid-to-solid ratio) to find the combination that maximizes the yield of your target compound. A study on Aloe vera antioxidants found optimal conditions to be an extraction time of 1 hour, an ethanol concentration of 34.34% v/v, a temperature of 60°C, and a liquid-to-solid ratio of 45.75 ml/g.[1]
Q3: Is Ultrasound-Assisted Extraction (UAE) a suitable method for this compound?
A3: Yes, UAE is a highly effective method for extracting phenolic compounds from plant materials, including those from Aloe.[2][4] The ultrasonic waves facilitate the disruption of plant cell walls, leading to increased solvent penetration and improved extraction efficiency, often with shorter extraction times and lower temperatures compared to conventional methods.[4] For example, optimal UAE conditions for polysaccharides from Aloe vera were found to be a temperature of 45°C, a raw material to solvent ratio of 1:7.5, and an extraction time of 17.5 minutes.[8]
Q4: How can I purify this compound from the crude extract?
A4: High-Speed Counter-Current Chromatography (HSCCC) is a modern and efficient technique for the purification of natural products, including coumarins and other phenolic compounds.[9][10][11][12] This method is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It is a cost-effective technique with high resolution and separation efficiency.[9]
Q5: How should I prepare the plant material before extraction?
A5: Proper preparation of the plant material is crucial for efficient extraction. The plant material should be dried to a constant weight to remove moisture, which can interfere with the extraction process. Grinding the dried material into a fine powder increases the surface area available for solvent contact, thereby improving extraction efficiency.
Q6: How can I quantify the amount of this compound in my extracts?
A6: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the quantification of phenolic compounds in plant extracts.[5][6][13][14] A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.[6] Detection is usually performed with a UV-Vis detector at a wavelength where the compound has maximum absorbance. For accurate quantification, a certified reference standard of this compound is required to create a calibration curve.
Quantitative Data
The following tables summarize quantitative data from studies on the extraction of aloesin, a structurally related compound to this compound, from Aloe vera using Response Surface Methodology. This data can serve as a valuable starting point for optimizing the extraction of the target compound.
Table 1: Range of Experimental Variables and Aloesin Yield in an RSM Study [1]
| Parameter | Unit | Minimum Value | Maximum Value |
| Extraction Time | hours | 1 | 4 |
| Ethanol Percentage | % v/v | 0 | 100 |
| Temperature | °C | 25 | 60 |
| Liquid-to-Solid Ratio | mL/g | 30 | 60 |
| Response (Aloesin Yield) | mg/g extracted solid | 0.047 | 0.905 |
Table 2: Optimized Conditions for Antioxidant Extraction from Aloe vera [1]
| Parameter | Unit | Optimal Value |
| Extraction Time | hours | 1 |
| Ethanol Percentage | % v/v | 34.34 |
| Temperature | °C | 60 |
| Liquid-to-Solid Ratio | mL/g | 45.75 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline based on methods used for extracting phenolic compounds from Aloe. Optimization will be required.
-
Plant Material Preparation:
-
Dry the Aloe leaf material (e.g., leaf rind) at 40-50°C until a constant weight is achieved.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add the extraction solvent (e.g., 100 mL of 34% ethanol in water) to achieve a liquid-to-solid ratio of 10:1 mL/g.
-
Place the flask in an ultrasonic bath.
-
Set the sonication parameters: temperature (e.g., 45°C), time (e.g., 20 minutes), and frequency (e.g., 40 kHz).
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Store the crude extract at -20°C until further analysis.
-
Protocol 2: HPLC Quantification of this compound
This is a general HPLC method that should be adapted and validated for the specific target compound.
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis detector; a starting point could be 220 nm.[6]
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of the target compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
- 1. physoc.org [physoc.org]
- 2. researchgate.net [researchgate.net]
- 3. Response Surface Methodology (RSM)-Based Optimization of Ultrasound-Assisted Extraction of Sennoside A, Sennoside B, Aloe-Emodin, Emodin, and Chrysophanol from Senna alexandrina (Aerial Parts): HPLC-UV and Antioxidant Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phmethods.net [phmethods.net]
- 6. Quantitative Detection of Aloin and Related Compounds Present in Herbal Products and Aloe vera Plant Extract Using HPLC Method [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. mdpi.com [mdpi.com]
- 11. High-Speed Counter-Current Chromatography with an Online Storage Technique for the Preparative Isolation and Purification of Dihydroflavonoids from Sophora alopecuroides L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Speed Counter-Current Chromatography in Separation and Identification of Saponins from Beta vulgaris L. Cultivar Red Sphere [journal.pan.olsztyn.pl]
- 13. Analysis of 13 phenolic compounds inAloe species by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 14. imrpress.com [imrpress.com]
Technical Support Center: Optimizing HPLC Peak Resolution for 2'-O-Coumaroyl-(S)-aloesinol
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to improve the High-Performance Liquid Chromatography (HPLC) peak resolution of 2'-O-Coumaroyl-(S)-aloesinol.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor peak shape for phenolic compounds like this compound in reversed-phase HPLC?
The most common cause of peak tailing and poor peak shape for phenolic compounds is secondary interactions between the analyte's hydroxyl groups and acidic silanol (B1196071) groups present on the surface of silica-based stationary phases. These interactions lead to multiple retention mechanisms, causing the peak to tail. Using modern, high-purity, end-capped columns and optimizing the mobile phase pH can significantly mitigate this issue.
Q2: How does mobile phase pH affect the resolution of this compound?
Mobile phase pH is a critical factor for ionizable compounds.[1][2][3] this compound contains phenolic hydroxyl groups which are weakly acidic. Adjusting the pH of the mobile phase (typically to a lower pH of 2.5-3.5 with an acid like formic or phosphoric acid) suppresses the ionization of these groups.[1] This results in a single, un-ionized form of the analyte, which leads to sharper, more symmetrical peaks and more consistent retention times.[1][2]
Q3: I am observing co-elution with other components in my plant extract. How can I improve separation selectivity?
Improving selectivity, the ability to separate two different compounds, is key to resolving co-eluting peaks.[3] Several strategies can be employed:
-
Modify the Organic Solvent: Switching the organic component of your mobile phase (e.g., from acetonitrile (B52724) to methanol, or vice-versa) can alter elution patterns, as each solvent interacts differently with the analyte and stationary phase.
-
Adjust the Gradient: Making the gradient slope shallower (i.e., increasing the run time) provides more time for compounds to separate and can resolve closely eluting peaks.
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a column with a different selectivity, such as a Phenyl-Hexyl or a C8 column, which will offer different interactions compared to a standard C18 phase.
Q4: What is a recommended starting detection wavelength for analyzing this compound?
Phenolic compounds, including coumaroyl derivatives, typically exhibit strong UV absorbance. While the optimal wavelength should be determined empirically using a photodiode array (PDA) detector, common wavelengths for detecting related phenolic compounds are around 254 nm, 280 nm, and 320 nm.[4][5] For aloins, a wavelength of 220 nm has also been used.[6] A good starting point would be to monitor at both 254 nm and 320 nm to capture the chromophores of both the aloesinol and coumaroyl moieties.
Troubleshooting Guide: Improving Peak Resolution
This guide addresses common problems encountered during the HPLC analysis of this compound.
Problem: Poor Peak Resolution & Broad Peaks
Symptom: Peaks are wide and overlap significantly, making accurate quantification impossible.
| Possible Cause | Recommended Solution |
| Sub-optimal Mobile Phase Strength | Isocratic elution: Adjust the organic/aqueous ratio. Increasing the aqueous phase percentage will increase retention and may improve separation for early-eluting peaks. Gradient elution: Decrease the initial % of organic solvent or make the gradient slope shallower to increase the separation window. |
| Column Efficiency is Low | Switch to a column with smaller particles (e.g., 3 µm or sub-2 µm UHPLC particles) or use a longer column to increase the number of theoretical plates. |
| High Flow Rate | Reduce the flow rate. Lowering the flow rate can increase efficiency and improve resolution, though it will lengthen the run time. |
| Elevated Column Temperature | While higher temperatures can decrease viscosity and improve efficiency, they can also alter selectivity. Experiment with temperatures between 25°C and 40°C to find the optimal balance. |
Problem: Peak Tailing
Symptom: The peak is asymmetrical with a trailing edge that extends from the peak maximum.
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to lower the pH to ~3.0. This protonates free silanols, minimizing unwanted interactions. |
| Use of Older "Type-A" Silica (B1680970) Column | Switch to a modern, high-purity, end-capped silica column (Type-B) designed to minimize silanol activity. |
| Column Contamination | Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent). |
| Analyte-Metal Interactions | If tailing is severe and pH adjustment does not help, chelating agents may be required, though this is less common with modern columns and systems. |
| Column Overload | Dilute the sample and inject a smaller mass onto the column. Overloading can saturate the stationary phase, leading to peak distortion. |
Experimental Protocols
Protocol 1: Recommended HPLC Method for this compound Analysis
This protocol provides a robust starting point for the separation of this compound from complex matrices like plant extracts.
1. Instrumentation and Consumables:
-
HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Solvent: 50:50 (v/v) Methanol:Water.
2. Chromatographic Conditions:
| Parameter | Recommended Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 - 10 µL |
| Detection Wavelengths | 254 nm and 320 nm (using DAD) |
| Gradient Program | See table below |
3. Gradient Elution Program:
| Time (minutes) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90% | 10% |
| 20.0 | 50% | 50% |
| 25.0 | 10% | 90% |
| 30.0 | 10% | 90% |
| 30.1 | 90% | 10% |
| 35.0 | 90% | 10% |
4. Sample Preparation:
-
Prepare a stock solution of the sample or standard in the sample solvent.
-
Perform serial dilutions to create calibration standards or to bring the sample within the linear range of the detector.
-
Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column blockage.
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Key chromatographic factors influencing HPLC peak resolution.
References
- 1. moravek.com [moravek.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Detection of Aloin and Related Compounds Present in Herbal Products and Aloe vera Plant Extract Using HPLC Method [scirp.org]
Stability issues of 2'-O-Coumaroyl-(S)-aloesinol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2'-O-Coumaroyl-(S)-aloesinol in solution. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound, a phenolic glycoside with an ester linkage, is primarily affected by three main factors: pH, temperature, and exposure to light.[1] Like other similar compounds, it is susceptible to hydrolysis and degradation under certain conditions.
Q2: How does pH affect the stability of the compound?
A2: Phenolic compounds, particularly those with ester bonds, are generally most stable in mildly acidic conditions, typically between pH 3 and 5.[2] In alkaline or strongly acidic solutions, the ester and glycosidic linkages are prone to hydrolysis, leading to the degradation of the molecule. For instance, studies on other phenolic compounds have shown significant degradation at high pH levels.[2]
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of phenolic compounds.[1] For short-term storage, it is advisable to keep solutions refrigerated (2-8 °C). For long-term storage, freezing at -20 °C or -80 °C is recommended to minimize degradation. It is also important to avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing a coumaroyl group can be sensitive to light. Exposure to UV light can lead to photo-isomerization and degradation.[1] Therefore, it is crucial to prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this compound have not been extensively documented in the literature, based on its structure, the primary degradation pathways are likely hydrolysis of the ester bond and the glycosidic bond. This would result in the formation of (S)-aloesinol, p-coumaric acid, and glucose.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound in the experimental solution. | - Prepare fresh solutions before each experiment.- Control the pH of the solution to be within the optimal stability range (mildly acidic).- Perform experiments at the lowest feasible temperature.- Protect solutions from light at all times. |
| Precipitate formation in aqueous solutions. | Low aqueous solubility of the compound or its degradation products. | - Use a co-solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution, then dilute it in the aqueous buffer.- Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.- Adjust the pH of the buffer, as solubility may be pH-dependent. |
| Changes in the color or appearance of the solution over time. | Chemical degradation of the compound. | - This is a visual indicator of instability. Discard the solution and prepare a fresh one.- Re-evaluate storage conditions (temperature, light exposure, pH). |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | - Analyze the sample using HPLC-MS to identify the molecular weights of the unknown peaks and infer their structures.- Compare the chromatogram to a freshly prepared standard to confirm degradation. |
Quantitative Stability Data (Based on Structurally Related Compounds)
Disclaimer: The following data is generalized from studies on similar phenolic glycosides and coumaroyl esters and should be considered as a guideline for handling this compound. Specific stability testing is recommended for quantitative assessment.
Table 1: General pH Stability of Phenolic Glycosides
| pH Range | Stability | Primary Degradation Pathway |
| < 3 | Moderate to Low | Acid-catalyzed hydrolysis of glycosidic and ester bonds. |
| 3 - 5 | High | Minimal degradation. |
| 5 - 7 | Moderate | Gradual hydrolysis. |
| > 7 | Low | Base-catalyzed hydrolysis (saponification) of the ester bond.[3] |
Table 2: General Temperature Effects on Stability of Phenolic Compounds in Solution (at optimal pH)
| Temperature | Timeframe | Expected Stability |
| -80 °C | Long-term (months to years) | High |
| -20 °C | Long-term (months) | Good |
| 4 °C | Short-term (days to weeks) | Moderate |
| Room Temperature (~25 °C) | Short-term (hours to days) | Low to Moderate |
| > 40 °C | Very Short-term (hours) | Low |
Experimental Protocols
Protocol: Stability Testing of this compound in Solution via HPLC
Objective: To determine the stability of this compound under various conditions (pH, temperature) over time.
Materials:
-
This compound reference standard
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)
-
Buffers of various pH values (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, borate (B1201080) buffer for alkaline pH)
-
HPLC system with a UV/Vis or PDA detector
-
C18 analytical column
-
Incubators/water baths set to desired temperatures
-
Light-protective vials (e.g., amber glass)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.
-
Sample Preparation:
-
Dilute the stock solution with the respective buffers to a final working concentration (e.g., 50 µg/mL).
-
Prepare separate samples for each condition to be tested (e.g., pH 4, 7, 9; temperatures 4°C, 25°C, 40°C).
-
Protect all samples from light.
-
-
Initial Analysis (Time = 0): Immediately after preparation, inject a sample from each condition into the HPLC system to determine the initial concentration of this compound.
-
Incubation: Store the prepared samples under their respective temperature and light-protected conditions.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze it by HPLC.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the reference standard (likely around 310-330 nm for the coumaroyl moiety).
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental Workflow for Stability Testing of this compound.
Caption: Hypothetical Signaling Pathways Modulated by Phenolic Compounds.
References
Technical Support Center: Overcoming Solubility Challenges with 2'-O-Coumaroyl-(S)-aloesinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low aqueous solubility of 2'-O-Coumaroyl-(S)-aloesinol for successful in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I dilute my stock solution into aqueous assay buffer. What is the likely cause?
A1: This is a common issue encountered with hydrophobic compounds like this compound. The precipitation is likely due to the compound's low solubility in aqueous solutions. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out of solution as it encounters an environment in which it is poorly soluble.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For most in-vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound.[1][2][3] DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1][2] It is also miscible with water and most cell culture media, which facilitates the preparation of working dilutions.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cells in an in-vitro assay?
A3: The maximum tolerated DMSO concentration is cell-line dependent.[4] Generally, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[1][4] However, some sensitive or primary cell lines may be affected at lower concentrations.[4] It is crucial to perform a vehicle control experiment to determine the highest non-toxic concentration of DMSO for your specific cell line and experimental conditions.[4]
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A4: Yes, other organic solvents like ethanol (B145695) and dimethylformamide (DMF) can also be used to dissolve this compound.[1] However, similar to DMSO, these solvents can also exhibit cellular toxicity. The choice of solvent should be guided by the compound's solubility and its compatibility with your specific assay system. A solvent tolerance study is always recommended.
Q5: How can pH adjustment improve the solubility of this compound?
A5: this compound contains phenolic hydroxyl groups, which are weakly acidic.[5] Increasing the pH of the aqueous buffer will deprotonate these groups, forming more polar phenolate (B1203915) ions that are more soluble in water.[4][6] However, it is important to consider the pH stability of the compound and the optimal pH range for your specific assay.[4][7]
Q6: What are cyclodextrins and how can they enhance solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly water-soluble molecules, like this compound, forming an "inclusion complex".[8][9][10][11][12] This complex has a higher aqueous solubility, effectively increasing the concentration of the compound that can be achieved in your assay medium.[8][9]
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution
Solution 1: Optimize DMSO Concentration
Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%.[1]
Solution 2: Serial Dilution
Perform serial dilutions of your DMSO stock solution in the assay medium rather than a single large dilution step. This gradual decrease in solvent concentration can help keep the compound in solution.[13]
Solution 3: Gentle Warming
Adding the stock solution to a pre-warmed (e.g., 37°C) assay medium can sometimes improve solubility.[1] However, ensure your compound is stable at this temperature.
Solution 4: pH Adjustment
For weakly acidic compounds like this compound, increasing the pH of the buffer can enhance solubility.[4][6][7]
Solution 5: Use of Co-solvents
In some cell-free assays, the addition of a small amount of a water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol) to the aqueous buffer can improve solubility.[14][15][16] The compatibility of co-solvents with your specific assay must be validated.
Solution 6: Cyclodextrin (B1172386) Complexation
Consider preparing an inclusion complex of this compound with a suitable cyclodextrin to significantly increase its aqueous solubility.[8][9][10][11][12]
Data Presentation
Table 1: Effect of Final DMSO Concentration on Cell Viability (Example Data)
| Cell Line | Final DMSO Concentration (%) | Cell Viability (%) |
| HEK293 | 0.1 | 98 ± 2 |
| 0.5 | 95 ± 3 | |
| 1.0 | 75 ± 5 | |
| HepG2 | 0.1 | 99 ± 1 |
| 0.5 | 92 ± 4 | |
| 1.0 | 68 ± 6 |
Table 2: Solubility of this compound with Different Solubilization Methods (Example Data)
| Method | Aqueous Buffer (pH 7.4) | Maximum Soluble Concentration (µM) |
| Direct Dissolution | PBS | < 1 |
| 0.5% DMSO | PBS | 50 |
| pH 8.5 Adjustment | Tris Buffer | 75 |
| 10 mM HP-β-Cyclodextrin | PBS | 250 |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.[1]
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Protocol 2: pH-Mediated Solubilization
-
Buffer Preparation: Prepare an aqueous buffer at a slightly lower pH than the target pH.
-
Compound Addition: Add the this compound powder to the buffer with continuous stirring.
-
pH Adjustment: Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH.
-
Dissolution: Continue to add the basic solution until the compound is fully dissolved and the target pH is reached.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any remaining particulates.
Protocol 3: Cyclodextrin Inclusion Complex Formation (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: In a mortar, mix the weighed amounts of the compound and cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Kneading: Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) to the powder mixture to form a paste.
-
Trituration: Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grinding: Grind the dried complex into a fine powder. This powder can then be dissolved in the aqueous assay buffer.
Visualizations
Caption: Workflow for preparing and solubilizing this compound.
Caption: Decision tree for troubleshooting precipitation of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. jmpas.com [jmpas.com]
- 8. scispace.com [scispace.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. ijpsr.com [ijpsr.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. benchchem.com [benchchem.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting 2'-O-Coumaroyl-(S)-aloesinol synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2'-O-Coumaroyl-(S)-aloesinol.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis.
Issue 1: Low to no yield of the desired product.
-
Question: My reaction shows a very low yield of this compound, or none at all. What are the possible causes and solutions?
-
Answer: A low or non-existent yield can stem from several factors throughout the synthetic process. A primary consideration is the efficiency of the coupling reaction between (S)-aloesinol and p-coumaric acid. The use of coupling agents is critical, and their effectiveness can be influenced by reaction conditions. Additionally, the stability of the starting materials and product should be considered, as degradation can significantly impact the yield.
Possible Causes & Suggested Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Coupling Agent | Switch to a different coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are known to be effective in sterically hindered esterifications. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the reaction time or temperature. However, be cautious of potential side reactions at elevated temperatures. |
| Degradation of Starting Material | Ensure the purity of (S)-aloesinol and p-coumaric acid. Degradation of starting materials can be checked by running a control TLC or HPLC before starting the reaction. |
| Suboptimal Reaction Temperature | The optimal temperature for the coupling reaction is crucial. If the temperature is too low, the reaction may not proceed; if it's too high, it could lead to the degradation of reactants or products. Experiment with a temperature gradient to find the optimal condition. |
| Moisture in the Reaction | The presence of water can hydrolyze the activated ester intermediate, leading to a lower yield. Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended. |
Issue 2: Formation of multiple products and difficulty in purification.
-
Question: I am observing multiple spots on my TLC plate, and purification of the final product is challenging. What are these side products, and how can I minimize their formation?
-
Answer: The presence of multiple hydroxyl groups on (S)-aloesinol makes regioselectivity a significant challenge. The formation of multiple products often indicates acylation at undesired positions. The choice of protecting groups for the other hydroxyl functions is therefore a critical step in the synthetic strategy.
Common Side Reactions & Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Acylation at other hydroxyl groups | Employ a robust protecting group strategy. For instance, selectively protect the other hydroxyl groups of (S)-aloesinol before coupling with p-coumaric acid. The choice of protecting group should allow for selective deprotection at the final step. |
| Di-acylation or Tri-acylation | This occurs when more than one hydroxyl group reacts. Use a stoichiometric amount of the activated p-coumaric acid. A slow, dropwise addition of the acid to the aloesinol solution can also favor mono-acylation. |
| Formation of p-coumaric acid anhydride | This can happen if the activated p-coumaric acid reacts with another molecule of p-coumaric acid. Ensure that (S)-aloesinol is present in the reaction mixture before adding the coupling agent. |
| Epimerization | The stereochemistry at the (S)-aloesinol chiral center could be affected by harsh reaction conditions. Use mild bases and reaction conditions to avoid epimerization. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for this compound?
A1: A common and effective strategy involves a four-step process:
-
Protection: Selectively protect the hydroxyl groups of (S)-aloesinol, leaving the 2'-OH group free. This is a critical step for achieving regioselectivity.
-
Activation: Activate the carboxylic acid of p-coumaric acid to make it more reactive towards esterification. This is typically done using a coupling agent.
-
Coupling: React the protected (S)-aloesinol with the activated p-coumaric acid to form the ester linkage.
-
Deprotection: Remove the protecting groups to yield the final product, this compound.
Q2: Which protecting groups are suitable for the hydroxyl groups of (S)-aloesinol?
A2: The choice of protecting group is crucial and depends on the specific hydroxyl group to be protected and the overall synthetic strategy. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are often used for their ease of introduction and removal under specific conditions.
Q3: What are the recommended purification methods for this compound?
A3: Purification can be challenging due to the presence of structurally similar byproducts. A combination of techniques is often necessary.
-
Column Chromatography: This is the primary method for separating the desired product from side products and unreacted starting materials. A silica (B1680970) gel column with a gradient elution system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) is commonly used.
-
Preparative HPLC: For achieving high purity, preparative reverse-phase HPLC can be employed as a final purification step.
Q4: How can I confirm the structure and purity of my final product?
A4: A combination of analytical techniques should be used for structural confirmation and purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
HPLC: Assesses the purity of the final product.
Experimental Protocols
Protocol 1: General Procedure for the Esterification of Protected (S)-aloesinol
-
Dissolve the protected (S)-aloesinol (1 equivalent) and p-coumaric acid (1.2 equivalents) in an anhydrous solvent (e.g., Dichloromethane or Dimethylformamide).
-
Add a coupling agent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base (e.g., Diisopropylethylamine, 3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Reducing degradation of 2'-O-Coumaroyl-(S)-aloesinol during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 2'-O-Coumaroyl-(S)-aloesinol during extraction from its natural sources, primarily Aloe species.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The degradation of this compound, a phenolic compound, is primarily influenced by several factors:
-
pH: Extremes in pH, both acidic and alkaline, can catalyze the hydrolysis of the ester bond linking the coumaroyl and aloesinol moieties.
-
Temperature: High temperatures can accelerate degradation reactions, including hydrolysis and oxidation.
-
Oxidation: Exposure to oxygen can lead to oxidative degradation of the phenolic rings. This can be exacerbated by the presence of metal ions.
-
Light: Exposure to UV and visible light can induce photochemical degradation.
-
Enzymatic Activity: Endogenous plant enzymes, such as polyphenol oxidases (PPO) and glycosidases, released during cell lysis can degrade the compound.
Q2: What is the ideal pH range to maintain during the extraction of this compound?
A2: While specific data for this compound is limited, for many phenolic compounds, a slightly acidic to neutral pH (around 4-6) is often optimal to minimize both acid- and base-catalyzed hydrolysis and to reduce the activity of certain degradative enzymes.
Q3: Can I use antioxidants during the extraction process?
A3: Yes, the addition of antioxidants is a highly recommended practice. Ascorbic acid or sodium metabisulfite (B1197395) can be added to the extraction solvent to inhibit oxidative degradation by scavenging oxygen and inactivating oxidative enzymes.
Q4: How does the choice of solvent affect the stability of this compound?
A4: The choice of solvent is critical for both extraction efficiency and stability. Polar solvents like methanol, ethanol (B145695), and their aqueous mixtures are commonly used. For aloesinol derivatives, aqueous mixtures of ethanol, propylene (B89431) glycol, or glycerol (B35011) have been shown to be effective. The optimal solvent system will depend on the specific plant matrix and the desired purity of the extract. It is important to use high-purity, degassed solvents to minimize oxidative degradation.
Q5: What are the best practices for storing extracts containing this compound?
A5: For short-term storage, extracts should be kept at low temperatures (2-8 °C) in airtight containers, protected from light. For long-term storage, it is advisable to store extracts at -20 °C or below under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative and thermal degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete extraction. | - Increase extraction time.- Reduce particle size of the plant material.- Optimize solvent-to-solid ratio.- Consider alternative extraction techniques like ultrasound-assisted or microwave-assisted extraction. |
| Degradation during extraction. | - Lower the extraction temperature.- Adjust the pH of the extraction solvent to a mildly acidic range (pH 4-6).- Add antioxidants (e.g., ascorbic acid, 0.1% w/v) to the solvent.- Perform extraction under an inert atmosphere (nitrogen or argon).- Protect the extraction setup from light. | |
| Presence of unknown peaks in chromatogram | Degradation products. | - Compare with a chromatogram of a freshly prepared standard to identify potential degradation products.- Implement the solutions for "Degradation during extraction" to minimize further degradation.- Consider hydrolysis of the ester linkage, leading to the formation of aloesinol and coumaric acid. |
| Co-extraction of impurities. | - Optimize the selectivity of the extraction solvent.- Employ a pre-extraction cleanup step.- Utilize chromatographic purification methods (e.g., column chromatography, preparative HPLC) post-extraction. | |
| Discoloration of the extract (e.g., browning) | Enzymatic oxidation by polyphenol oxidases (PPO). | - Blanch the plant material (brief heat treatment) before extraction to denature enzymes.- Add enzyme inhibitors, such as ascorbic acid or sodium metabisulfite, to the extraction solvent.- Maintain a low temperature throughout the extraction process. |
| Non-enzymatic oxidation. | - Degas solvents before use.- Perform extraction under an inert atmosphere.- Add antioxidants to the extraction solvent. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the degradation of this compound, the following table provides an illustrative example based on typical degradation patterns of similar phenolic compounds under various conditions.
| Condition | Parameter | Value | Illustrative Degradation (%) |
| Temperature | 25°C | 24 hours | 5% |
| 50°C | 24 hours | 20% | |
| 80°C | 24 hours | 50% | |
| pH | 3 | 24 hours | 10% |
| 7 | 24 hours | 5% | |
| 9 | 24 hours | 30% | |
| Light Exposure | Dark | 24 hours | 2% |
| Ambient Light | 24 hours | 15% | |
| UV Light (365 nm) | 24 hours | 40% | |
| Atmosphere | Nitrogen | 24 hours | 1% |
| Air | 24 hours | 10% |
Note: This data is for illustrative purposes and actual degradation rates for this compound may vary.
Experimental Protocols
Recommended Protocol for Minimizing Degradation during Extraction
This protocol is designed to minimize the degradation of this compound during solid-liquid extraction.
1. Materials and Reagents:
-
Dried and powdered plant material (e.g., Aloe leaves)
-
Extraction Solvent: 70% Ethanol (v/v) in deionized water, degassed
-
Ascorbic acid
-
pH adjustment solutions: 0.1 M Citric acid and 0.1 M Sodium citrate (B86180)
-
Inert gas (Nitrogen or Argon)
-
Amber glassware
2. Procedure:
-
Solvent Preparation:
-
Prepare the 70% ethanol solvent.
-
Degas the solvent by sonicating for 15 minutes or by bubbling with nitrogen gas for 10 minutes.
-
Add 0.1% (w/v) of ascorbic acid to the solvent and dissolve completely.
-
Adjust the pH of the solvent to 5.0 using the citrate buffer solutions.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in an amber flask.
-
Add 100 mL of the prepared extraction solvent to the flask.
-
Purge the headspace of the flask with nitrogen gas for 1 minute.
-
Seal the flask and wrap it in aluminum foil to protect it from light.
-
Place the flask on a magnetic stirrer and extract at room temperature (20-25°C) for 12 hours.
-
-
Filtration and Storage:
-
After extraction, filter the mixture through a Whatman No. 1 filter paper.
-
Collect the filtrate in an amber bottle.
-
Purge the headspace of the bottle with nitrogen gas.
-
Store the extract at -20°C until further analysis or use.
-
Visualizations
Technical Support Center: High-Purity Isolation of 2'-O-Coumaroyl-(S)-aloesinol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method refinement for high-purity isolation of 2'-O-Coumaroyl-(S)-aloesinol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges stem from its structural complexity as a chromone (B188151) glycoside. A significant issue is the presence of structurally similar compounds, such as isomers and other phenolic glycosides, which have very similar physicochemical properties, making separation difficult.[1] Additionally, traditional chromatographic methods using solid supports like silica (B1680970) gel can lead to irreversible adsorption and sample loss.[1]
Q2: Which purification techniques are most effective for this compound?
A multi-step approach is generally the most effective strategy. High-Speed Counter-Current Chromatography (HSCCC) is highly advantageous as it is a liquid-liquid partition method, which eliminates the issue of irreversible adsorption onto a solid support.[1] Combining HSCCC with other techniques like Medium-Pressure Liquid Chromatography (MPLC) for initial fractionation and preparative High-Performance Liquid Chromatography (prep-HPLC) for a final polishing step can yield high-purity compounds.[1]
Q3: How can I optimize the solvent system for HSCCC separation?
The selection of an optimal two-phase solvent system is critical for a successful HSCCC separation. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0. A common approach for chromone glycosides is to use a hexane-ethyl acetate-acetone-water solvent system. The ratios can be adjusted to achieve the desired polarity and selectivity for this compound.
Q4: What are the critical parameters to control during the HSCCC run?
Key parameters to optimize include the revolution speed of the separation column, the flow rate of the mobile phase, and the UV detection wavelength. For instance, a revolution speed of around 860 rpm and a flow rate of 1.5 mL/min have been used successfully for similar compounds. The UV detection wavelength should be set to the maximum absorbance of this compound, which is typically around 300 nm.
Q5: How can I improve the peak shape during HPLC analysis?
For phenolic compounds like this compound, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or 0.05% phosphoric acid) to the aqueous mobile phase can significantly improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield or Sample Loss | - Irreversible adsorption on solid chromatography matrices.- Multiple, lengthy purification steps.- Inefficient initial extraction. | - Utilize liquid-liquid chromatography techniques like HSCCC to avoid solid supports.[1]- Streamline the workflow, for example, by using MPLC for initial fractionation followed by HSCCC.[1]- Optimize the initial extraction method. A common method for glycosides is the Stas-Otto method, which involves alcohol extraction followed by precipitation of tannins.[1] |
| Poor Separation/Resolution | - Suboptimal two-phase solvent system in HSCCC.- Inappropriate mobile phase composition in HPLC.- Presence of closely related structural analogs. | - Systematically screen and optimize the HSCCC solvent system to achieve a suitable partition coefficient (K) for the target compound.- For HPLC, adjust the organic-to-aqueous ratio and consider adding an acid to the mobile phase to improve peak shape.[1]- Employ orthogonal separation techniques (e.g., combining normal-phase and reversed-phase chromatography) or use high-resolution techniques like prep-HPLC for final polishing. |
| Peak Tailing in HPLC | - Secondary interactions between the analyte and the stationary phase.- Column degradation. | - Add a small amount of acid to the mobile phase to suppress ionization of phenolic hydroxyls.[1]- Ensure the column is properly maintained and replace it if necessary. |
| Compound Degradation | - Instability due to pH or temperature fluctuations during extraction and purification. | - Conduct extraction and purification at controlled, mild temperatures.- Use buffered solutions where appropriate to maintain a stable pH.- Minimize exposure to light and oxygen, especially for phenolic compounds which can be prone to oxidation. |
Experimental Protocols
Extraction of Crude this compound
This protocol is a generalized procedure for obtaining a crude extract from Aloe species.
-
Sample Preparation: Air-dry the plant material (e.g., leaves of Aloe barbadensis) and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with acetone (B3395972) at room temperature for 24-48 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude acetone extract.
High-Purity Isolation by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method used for the separation of a similar compound, aloenin-2′-p-coumaroyl ester.
-
Preparation of the Two-Phase Solvent System: Prepare a hexane-ethyl acetate-acetone-water (0.2:5:1.5:5, v/v/v/v) solvent system. Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
HSCCC System Preparation:
-
Fill the entire column with the upper phase as the stationary phase.
-
Set the revolution speed to 860 rpm.
-
-
Sample Injection: Dissolve the crude acetone extract in a suitable volume of the lower phase and inject it into the HSCCC system.
-
Elution: Pump the lower phase as the mobile phase at a flow rate of 1.5 mL/min in the head-to-tail elution mode.
-
Detection and Fraction Collection: Monitor the effluent at 300 nm and collect fractions based on the chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by HPLC to determine the purity of this compound.
-
Purification and Identification: Combine the pure fractions and remove the solvent under reduced pressure. The structure can be confirmed using techniques like HRMS, UV, IR, and NMR.
Quantitative Data Summary
The following table summarizes the results from a one-step HSCCC separation of an acetone extract containing a coumaroyl derivative similar to this compound.
| Compound | Amount from 161.7 mg Crude Extract | Purity (by HPLC) |
| Aloin | 51.9 mg | 99.2% |
| Isoaloeresin D | 23.1 mg | 98.5% |
| Aloenin-2′-p-coumaroyl ester | 6.5 mg | 95.6% |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting flowchart for common purification issues.
References
Technical Support Center: LC-MS Analysis of 2'-O-Coumaroyl-(S)-aloesinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 2'-O-Coumaroyl-(S)-aloesinol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and how do they affect the quantification of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for complex samples like plant extracts or biological fluids, can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement).[1][3] Ion suppression is a major concern as it can lead to reduced sensitivity, poor accuracy, and lack of reproducibility in quantitative analysis.[1][4] For instance, co-eluting compounds can compete with this compound for the available charge during the electrospray ionization (ESI) process, leading to a diminished signal for the analyte.[1]
Q2: My samples are derived from a complex plant extract. What are the likely sources of matrix effects for a flavonoid-like compound such as this compound?
A2: For flavonoid glycosides like this compound derived from plant extracts, common sources of matrix effects include co-eluting isobaric and isomeric compounds, native aglycones, and mobile phase additives.[5] In complex biological matrices such as plasma or serum, phospholipids (B1166683) are a notorious cause of matrix-induced ionization suppression. These phospholipids can co-extract with the analytes and often elute in the same chromatographic window, leading to decreased sensitivity and reproducibility.
Q3: How can I determine if my analysis of this compound is being affected by matrix effects?
A3: A common method to assess matrix effects is the post-column infusion experiment.[6][7] In this technique, a constant flow of a standard solution of this compound is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample (an extract of the same type of sample that does not contain the analyte) is then injected.[7] Any dip or rise in the constant signal of the infused standard at retention times where matrix components elute indicates ion suppression or enhancement, respectively.[6][7] Another approach is the post-extraction spike method, where the response of the analyte in a standard solution is compared to that of the analyte spiked into a post-extracted blank matrix sample at the same concentration.[7]
Q4: What are the primary strategies to mitigate matrix effects in my LC-MS workflow?
A4: The primary strategies to overcome matrix effects can be categorized into three main areas:
-
Sample Preparation: This is often the most effective way to reduce matrix effects.[1][8] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation (for biological samples) are used to remove interfering matrix components before analysis.[1][8]
-
Chromatographic Separation: Optimizing the HPLC method to achieve better separation between this compound and co-eluting matrix components can significantly reduce interference.[1][5] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[1]
-
Calibration and Internal Standards: Using a stable isotope-labeled (SIL) internal standard that is chemically identical to this compound is a highly effective way to compensate for matrix effects.[1][6] The SIL internal standard will experience similar ion suppression or enhancement as the analyte, allowing for a consistent analyte-to-internal standard ratio and more accurate quantification.[1] Matrix-matched calibration, where calibration standards are prepared in the same matrix as the samples, can also account for matrix-induced changes in ionization efficiency.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound that may be related to matrix effects.
Problem 1: Low signal intensity or high signal variability for this compound.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.[1][9]
-
Troubleshooting Steps:
-
Confirm Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[5][6]
-
Improve Sample Cleanup: If significant suppression is observed, enhance your sample preparation protocol. For plant extracts, Solid-Phase Extraction (SPE) is highly recommended for removing interfering compounds.[5][10] Liquid-Liquid Extraction (LLE) can also be effective.[8]
-
Optimize Chromatography: Adjust your HPLC gradient to better separate this compound from the suppression zones identified in the post-column infusion experiment.[1]
-
Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering matrix components.[9]
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for signal suppression and improve reproducibility.[1][9]
-
Problem 2: Poor reproducibility of quantitative results between different samples.
-
Possible Cause: Variable matrix effects between samples. The composition and concentration of matrix components can differ from one sample to another, leading to varying degrees of ion suppression or enhancement.[11]
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent across all samples. Inconsistent extraction efficiencies can contribute to variability.
-
Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard is the most reliable method to correct for sample-to-sample variations in matrix effects.[6][11]
-
Consider Matrix-Matched Calibrants: If a SIL internal standard is not available, preparing calibration curves in a representative blank matrix can help to normalize for the matrix effect.[1]
-
Evaluate Sample Cleanup: If variability is high, your current sample cleanup may be insufficient. Consider more rigorous methods like mixed-mode SPE which can provide cleaner extracts.[12]
-
Problem 3: Inaccurate quantification (poor accuracy).
-
Possible Cause: Uncorrected ion suppression or enhancement leading to underestimation or overestimation of the analyte concentration.
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Use the post-extraction spike method to calculate the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
-
Employ Corrective Calibration Methods:
-
Stable Isotope-Labeled Internal Standard: This is the gold standard for correcting accuracy issues caused by matrix effects.[6]
-
Standard Addition Method: This involves spiking the analyte at different concentrations into the sample extract itself to create a calibration curve for each sample. This method is effective but can be time-consuming.[7]
-
Matrix-Matched Calibration: This approach helps to ensure that the calibration standards experience the same matrix effects as the unknown samples, thereby improving accuracy.[1]
-
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects.
| Sample Preparation Technique | Principle | Effectiveness in Reducing Matrix Effects | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins from a biological sample. | Low to Moderate. Often results in the least clean extracts with significant residual phospholipids.[10] | Simple, fast, and inexpensive. | High risk of significant matrix effects.[10] May not be suitable for complex matrices. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[8] | Moderate to High. Can provide cleaner extracts than PPT.[12] | Relatively inexpensive; can be optimized for selectivity by adjusting pH and solvent polarity.[8] | Can be labor-intensive; analyte recovery may be low, especially for polar compounds.[12] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent.[1] | High to Very High. Generally produces the cleanest extracts and is very effective at removing phospholipids.[10][13] | High selectivity and recovery; can be automated. | Can be more expensive and require more method development than PPT or LLE. |
| HybridSPE®-Phospholipid | A targeted approach that selectively removes phospholipids from the sample matrix. | Very High. Specifically designed to deplete phospholipids, a major source of matrix effects in bioanalysis.[13] | Provides very clean extracts with significantly reduced matrix effects.[13] | More specialized and may be more costly than general SPE. |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Cleanup of a Plant Extract Containing this compound
This protocol is a general guideline and should be optimized for your specific sample matrix and analytical requirements.
-
Sample Pre-treatment:
-
Accurately weigh a portion of the dried, powdered plant material.
-
Perform a solvent extraction, for example, using 80% methanol (B129727) in water with sonication to enhance extraction efficiency.[5]
-
Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.22 µm filter.[5]
-
-
SPE Cartridge Selection:
-
For a moderately polar compound like a flavonoid glycoside, a C18 (reverse-phase) SPE cartridge is a good starting point.[5]
-
-
SPE Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing methanol through it, followed by water. This activates the stationary phase.[5]
-
Loading: Load the filtered plant extract onto the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent, such as water or a low percentage of organic solvent (e.g., 5% methanol in water), to remove highly polar, interfering matrix components.[5]
-
Elution: Elute the target analyte, this compound, using a stronger organic solvent like methanol or acetonitrile.[5]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase of your LC method to a known volume.[5]
-
-
Analysis:
-
The reconstituted sample is now ready for injection into the LC-MS system.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for troubleshooting matrix effects.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. selectscience.net [selectscience.net]
Validation & Comparative
A Comparative Guide to Validating the In Vivo Anti-inflammatory Effects of 2'-O-Coumaroyl-(S)-aloesinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo anti-inflammatory properties of the novel compound 2'-O-Coumaroyl-(S)-aloesinol. Due to the limited availability of published in vivo data for this specific compound, this document outlines a robust experimental plan, including relevant animal models, comparative compounds, and detailed protocols. The proposed studies are designed to elucidate the compound's efficacy and mechanism of action, providing a solid foundation for further drug development.
Comparative Framework
To rigorously assess the anti-inflammatory potential of this compound, a comparative approach is essential. This involves benchmarking its performance against a well-established non-steroidal anti-inflammatory drug (NSAID) and another natural compound with known anti-inflammatory properties.
-
Positive Control (NSAID): Indomethacin or Diclofenac are suitable choices due to their well-documented efficacy in various inflammatory models.
-
Natural Compound Comparator: Curcumin, a polyphenol from turmeric, is an excellent candidate. It has been extensively studied for its anti-inflammatory effects, which are mediated through the modulation of multiple signaling pathways.[1]
Proposed In Vivo Experimental Models
A multi-model approach is recommended to comprehensively evaluate the anti-inflammatory profile of this compound.
Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model for acute inflammation.[2] It allows for the assessment of a compound's ability to inhibit the inflammatory cascade, which involves the release of various mediators.
Croton Oil-Induced Ear Edema Model
This model is particularly useful for evaluating the topical anti-inflammatory activity of a compound.[2] It induces a localized inflammatory response characterized by edema and cellular infiltration.
Data Presentation: Comparative Efficacy
All quantitative data should be systematically organized to facilitate direct comparison between this compound and the selected reference compounds.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0% | |
| This compound | |||
| Indomethacin | 10 | ||
| Curcumin | 100 |
Table 2: Effect on Croton Oil-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/ear) | Ear Punch Weight (mg) | % Inhibition of Edema |
| Vehicle Control | - | 0% | |
| This compound | |||
| Indomethacin | 0.5 | ||
| Curcumin | 1 |
Table 3: Effect on Pro-inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Vehicle Control | - | ||
| This compound | |||
| Indomethacin | 10 | ||
| Curcumin | 100 |
Table 4: Effect on Myeloperoxidase (MPO) Activity in Paw Tissue
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) |
| Vehicle Control | - | |
| This compound | ||
| Indomethacin | 10 | |
| Curcumin | 100 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of the experimental findings.
Carrageenan-Induced Paw Edema Protocol
-
Animals: Male Wistar rats (180-200 g) are to be used.
-
Grouping: Animals are divided into four groups: Vehicle control, this compound, Indomethacin, and Curcumin.
-
Administration: Test compounds or vehicle are administered orally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated. At the end of the experiment, paws are collected for cytokine and MPO analysis.
Croton Oil-Induced Ear Edema Protocol
-
Animals: Male Swiss albino mice (20-25 g) are to be used.
-
Grouping: Animals are divided into four groups as described above.
-
Induction of Edema: A solution of croton oil in a suitable vehicle is applied to the inner surface of the right ear.[2]
-
Treatment: this compound, Indomethacin, or Curcumin is applied topically to the right ear immediately after croton oil application.
-
Measurement: After 6 hours, the mice are sacrificed, and a 6 mm punch is taken from both the right (treated) and left (untreated) ears. The weight of the punches is recorded.[2]
-
Analysis: The difference in weight between the two punches is calculated as a measure of the edematous response, and the percentage inhibition is determined.[2]
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Tissue Homogenization: Paw tissue is homogenized in a suitable buffer.
-
ELISA: The levels of TNF-α and IL-6 in the tissue homogenate supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Myeloperoxidase (MPO) Activity Assay
-
Principle: MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into inflamed tissue.
-
Procedure: Tissue homogenates are prepared, and MPO activity is determined spectrophotometrically by measuring the oxidation of a substrate (e.g., o-dianisidine dihydrochloride).
Visualizing Experimental Design and Inflammatory Pathways
Diagrams are provided to visually represent the experimental workflow and the key inflammatory signaling pathways that may be modulated by this compound.
Caption: Experimental workflow for in vivo anti-inflammatory validation.
Caption: Key inflammatory signaling pathways.
By following this structured approach, researchers can effectively validate the in vivo anti-inflammatory effects of this compound and generate the robust data necessary for publication and further development.
References
Unlocking the Therapeutic Potential of Aloesin: A Comparative Guide to its Derivatives' Structure-Activity Relationship
For Immediate Release
This publication provides a comprehensive comparison of the biological activities of aloesin (B1665252) and its derivatives, focusing on their structure-activity relationships (SAR). Designed for researchers, scientists, and drug development professionals, this guide synthesizes experimental data on tyrosinase inhibition, antioxidant effects, and anti-inflammatory properties, offering a valuable resource for the discovery of novel therapeutic agents.
Introduction to Aloesin and its Derivatives
Aloesin, a C-glycosylated chromone (B188151) found in the Aloe plant, has garnered significant interest for its diverse pharmacological activities. Its derivatives, both naturally occurring and synthetic, have been extensively studied to understand how structural modifications influence their biological efficacy. This guide delves into the SAR of these compounds, providing a comparative analysis of their performance in key bioassays.
Comparative Analysis of Biological Activities
The biological activities of aloesin and its derivatives are profoundly influenced by their structural features. The presence and position of hydroxyl, methoxy, and glycosyl groups, as well as the nature of acyl substituents, play a crucial role in their inhibitory and scavenging capabilities.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary target for agents addressing hyperpigmentation. Aloesin and its derivatives have demonstrated significant tyrosinase inhibitory activity. The C-glycosyl moiety and the hydroxyl groups on the chromone core are critical for this activity.
| Compound | Tyrosinase Inhibition IC50 (µM) | Reference(s) |
| Aloesin | 900 | [1] |
| 9-dihydroxyl-2'-O-(Z)-cinnamoyl-7-methoxy-aloesin | 9.8 ± 0.9 | [2][3] |
| Aloesin (in another study) | 100 | [2] |
| Kojic Acid (Positive Control) | 19.5 ± 1.5 | [3] |
Note: Lower IC50 values indicate greater potency.
Antioxidant Activity
The antioxidant properties of aloesin derivatives are primarily attributed to their ability to scavenge free radicals. The presence of phenolic hydroxyl groups is a key determinant of this activity. Derivatives such as isorabaichromone, feruloylaloesin, and p-coumaroylaloesin have shown potent radical scavenging effects.[4][5]
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference(s) |
| Isorabaichromone | Potent activity reported | [4][5] |
| Feruloylaloesin | Potent activity reported | [4][5] |
| p-Coumaroylaloesin | Potent activity reported | [4][5] |
Anti-inflammatory Activity
Aloesin and its derivatives exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways such as NF-κB and MAPK. Dietary supplementation with aloesin has been shown to ameliorate intestinal inflammatory responses.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of tyrosinase, the enzyme responsible for melanin production.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds (aloesin derivatives)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer and L-DOPA at various concentrations.
-
Add a fixed concentration of mushroom tyrosinase to each well to initiate the reaction.
-
To determine the inhibitory activity, pre-incubate the enzyme with different concentrations of the test compound before adding the substrate.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method assesses the free radical scavenging capacity of the test compounds.
Materials:
-
DPPH solution in methanol
-
Test compounds (aloesin derivatives)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compounds in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the remaining DPPH at 517 nm.
-
The percentage of scavenging activity is calculated by comparing the absorbance of the samples to that of a control (DPPH solution without the test compound).
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
Fluorometric COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds (aloesin derivatives)
-
Fluorometric microplate reader
Procedure:
-
Reconstitute the COX-2 enzyme and prepare the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Add the reaction mix to each well.
-
Initiate the reaction by adding the substrate, Arachidonic Acid.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
The rate of increase in fluorescence is proportional to the COX-2 activity.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental procedures are provided below to enhance understanding.
Conclusion
This comparative guide highlights the significant potential of aloesin and its derivatives as lead compounds in drug discovery. The presented data and experimental protocols serve as a foundation for further research into the development of novel therapeutics for a range of conditions, from skin disorders to inflammatory diseases. The elucidation of the structure-activity relationships of these compounds is paramount for the rational design of more potent and selective agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo. (2017) | Hussain Mustatab Wahedi | 80 Citations [scispace.com]
- 6. assaygenie.com [assaygenie.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2'-O-Coumaroyl-(S)-aloesinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification and characterization of 2'-O-Coumaroyl-(S)-aloesinol, a chromone (B188151) glycoside found in Aloe species. The objective is to present a cross-validation framework for these methods, supported by experimental data and detailed protocols to aid in method selection and validation for research and quality control purposes.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification and quality assessment of this compound in various matrices, from raw plant material to finished products. This section compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparison of Analytical Method Performance for the Quantification of this compound
| Parameter | HPLC-UV | UPLC-MS/MS | qNMR |
| **Linearity (R²) ** | ≥0.999 | ≥0.999 | N/A (Direct quantification) |
| Accuracy (% Recovery) | 98-102% | 99-101% | 98-102% |
| Precision (%RSD) | < 2% | < 1.5% | < 1% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL | ~10 µM |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 ng/mL | ~30 µM |
| Specificity | Moderate to High | Very High | Very High |
| Throughput | High | High | Low to Medium |
| Cost | Low | High | High |
| Primary Application | Routine QC, Purity | Trace analysis, Metabolomics | Purity, Reference Standard |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and cost-effective technique for routine quality control and quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with 10% B, ramp to 50% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and quantification in complex matrices.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: A rapid gradient tailored for optimal separation and peak shape.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for this compound and an internal standard.
-
-
Sample Preparation: Similar to HPLC-UV, but may require a further dilution step due to the higher sensitivity of the instrument.
-
Standard Preparation: Prepare a calibration curve over a lower concentration range (e.g., 0.1-100 ng/mL).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve, making it suitable for the certification of reference materials.[1][2][3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-precision sample changer.
-
Experimental Parameters:
-
Solvent: A deuterated solvent such as methanol-d4.
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid).
-
Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) to ensure full signal relaxation.
-
Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Sample Preparation:
-
Accurately weigh the sample and the internal standard into an NMR tube.
-
Add a precise volume of deuterated solvent and dissolve completely.
-
-
Data Processing and Quantification:
-
Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte based on the integral ratio, molar masses, and weights of the analyte and the internal standard.
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of the three analytical methods.
Caption: Workflow for Cross-Validation of Analytical Methods.
This structured approach ensures that the analytical methods are thoroughly evaluated and that their results are comparable, providing confidence in the data generated for this compound. The choice of the most suitable method will ultimately depend on the specific application, required sensitivity, and available resources.
References
A Comparative Analysis of the Antioxidant Potential: 2'-O-Coumaroyl-(S)-aloesinol versus Trolox
In the landscape of antioxidant research, the quest for novel and potent radical scavengers is perpetual. This guide provides a detailed comparison of the antioxidant potential of 2'-O-Coumaroyl-(S)-aloesinol, a natural chromone (B188151) derivative isolated from Aloe vera, and Trolox, a synthetic water-soluble analog of vitamin E widely used as a standard in antioxidant capacity assays. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative efficacy of these compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its half-maximal inhibitory concentration (IC50) in various assays. A lower IC50 value indicates a higher potency of the antioxidant. The following table summarizes the available IC50 values for this compound and Trolox in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | Assay | IC50 Value |
| This compound | DPPH Radical Scavenging | 4 µM[1] |
| Trolox | DPPH Radical Scavenging | 3.765 ± 0.083 µg/mL |
Note: The IC50 value for Trolox is presented in µg/mL as reported in the source. To facilitate a direct comparison, this value can be converted to a molar concentration. The molar mass of Trolox is 250.29 g/mol .
Experimental Protocols
A clear understanding of the methodologies employed to derive the antioxidant data is crucial for accurate interpretation and replication of results.
DPPH Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Protocol for this compound (as per Yagi et al., 2002): The reaction mixture contained 1.2 mL of 250 mM acetate (B1210297) buffer (pH 5.5), 0.8 mL of ethanol, and 0.6 mL of 0.25 mM DPPH. The mixture was incubated at 30 °C for 30 minutes. The reaction was terminated by the addition of 30 μL of 0.3% butylated hydroxytoluene (BHT). The absorbance of the remaining DPPH was measured colorimetrically at 517 nm. The scavenging activity was expressed as a percentage of the absorbance of the control DPPH solution[1].
Signaling Pathways and Mechanisms of Action
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby stabilizing them. The presence of the coumaroyl moiety is believed to enhance this radical scavenging capacity.
Conclusion
Based on the available data, this compound demonstrates potent antioxidant activity, with an IC50 value in the low micromolar range in the DPPH assay. A direct and precise comparison with Trolox requires the conversion of the reported µg/mL value for Trolox to a molar concentration. However, the data suggests that this compound is a highly effective radical scavenger, comparable in potency to the widely recognized antioxidant standard, Trolox. Further studies employing a broader range of antioxidant assays are warranted to provide a more comprehensive comparative profile of these two compounds.
References
Navigating the Data Gap: The Case of 2'-O-Coumaroyl-(S)-aloesinol Efficacy
A comprehensive review of publicly available scientific literature reveals a significant lack of data on the in-vitro and in-vivo efficacy of 2'-O-Coumaroyl-(S)-aloesinol. Despite targeted searches for its biological activity, pharmacological studies, and potential mechanisms of action, no specific experimental data or detailed research articles were identified. This absence of information prevents a comparative analysis against alternative compounds and the fulfillment of the requested detailed guide.
The initial objective was to construct a detailed comparison guide for researchers, scientists, and drug development professionals, focusing on the in-vitro and in-vivo efficacy of this compound. This would have included quantitative data, experimental protocols, and visualizations of signaling pathways. However, the foundational element for such a guide—published research on the compound's efficacy—appears to be non-existent in the public domain at this time.
This data gap makes it impossible to:
-
Summarize Quantitative Data: Without any reported experimental results, tables comparing metrics like IC50 values or tumor growth inhibition cannot be created.
-
Provide Detailed Experimental Protocols: The methodologies for in-vitro and in-vivo assays involving this compound are not documented.
-
Create Pathway and Workflow Diagrams: The mechanism of action and the signaling pathways modulated by this specific compound remain uninvestigated, precluding the generation of explanatory diagrams.
For researchers interested in the potential therapeutic effects of aloesinol derivatives, the current landscape suggests that primary research is needed to establish the foundational efficacy and mechanistic data for this compound. Future investigations would need to conduct initial in-vitro screening assays to determine its biological activity, followed by in-vivo studies to assess its pharmacological properties in a living organism.
Until such foundational research is conducted and published, a comprehensive and data-supported comparison guide on the efficacy of this compound remains an endeavor for future scientific exploration.
Unveiling the Molecular Actions of 2'-O-Coumaroyl-(S)-aloesinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2'-O-Coumaroyl-(S)-aloesinol and its close analogs, focusing on its mechanism of action as an anti-inflammatory and antioxidant agent. The information is supported by experimental data from published research, with detailed methodologies for key experiments to facilitate replication and further investigation.
Mechanism of Action: A Dual Approach to Inflammation and Oxidative Stress
This compound, a chromone (B188151) glucoside isolated from Aloe species, and its analogs have demonstrated significant potential in modulating key pathways involved in inflammation and oxidative stress. The primary mechanisms of action identified are the inhibition of enzymes involved in the inflammatory cascade and the scavenging of reactive oxygen species (ROS).
Anti-inflammatory Activity
The anti-inflammatory properties of aloesinol derivatives, such as p-coumaroylaloesin, are attributed to their ability to inhibit cyclooxygenase-2 (COX-2) and thromboxane (B8750289) A2 (TXA2) synthase.[1] COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation and pain. TXA2 synthase is responsible for the production of thromboxane A2, a vasoconstrictor and promoter of platelet aggregation, which also plays a role in the inflammatory response.
Antioxidant Activity
The antioxidant effects are manifested through the direct scavenging of free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and superoxide (B77818) anions.[1] This free-radical scavenging ability helps to mitigate cellular damage caused by oxidative stress, a common feature of inflammatory conditions.
Comparative Efficacy: Quantitative Analysis
The following tables summarize the quantitative data on the inhibitory and scavenging activities of p-coumaroylaloesin and its related compounds, providing a basis for comparison with other potential therapeutic agents.
Table 1: Inhibition of Inflammatory Enzymes by Aloesinol Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| p-Coumaroylaloesin | Cyclooxygenase-2 (COX-2) | 130 |
| p-Coumaroylaloesin | Thromboxane A2 Synthase | 180 |
| Feruloylaloesin | Cyclooxygenase-2 (COX-2) | 150 |
| Feruloylaloesin | Thromboxane A2 Synthase | 200 |
| Isorabaichromone | Cyclooxygenase-2 (COX-2) | 98 |
| Isorabaichromone | Thromboxane A2 Synthase | 150 |
Data sourced from Yagi et al., 2002.[1]
Table 2: Antioxidant Activity of Aloesinol Derivatives
| Compound | Assay | Scavenging Activity (%) at 100 µM |
| p-Coumaroylaloesin | DPPH Radical Scavenging | 55 |
| p-Coumaroylaloesin | Superoxide Anion Scavenging | 45 |
| Feruloylaloesin | DPPH Radical Scavenging | 60 |
| Feruloylaloesin | Superoxide Anion Scavenging | 50 |
| Isorabaichromone | DPPH Radical Scavenging | 85 |
| Isorabaichromone | Superoxide Anion Scavenging | 70 |
Data sourced from Yagi et al., 2002.[1]
Signaling Pathway Modulation
While direct studies on this compound are limited, the established anti-inflammatory and antioxidant activities of its analogs strongly suggest the involvement of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory genes, including those for COX-2 and various cytokines. Natural compounds with similar structures have been shown to inhibit the activation of NF-κB and modulate MAPK signaling, thereby reducing the inflammatory response.
Caption: Putative inhibition of NF-κB and MAPK signaling pathways by aloesinol derivatives.
Experimental Protocols
Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol is adapted from standard methods for assessing COX-2 inhibitory activity.
1. Preparation of Rat Liver Microsomes:
-
Wistar rats are sacrificed, and the livers are immediately excised and placed in ice-cold homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.1 mM EDTA).
-
The livers are minced and homogenized using a Potter-Elvehjem homogenizer.
-
The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
The resulting supernatant is then centrifuged at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
The microsomal pellet is resuspended in the homogenization buffer and stored at -80°C until use.
2. Assay Procedure:
-
The reaction mixture contains rat liver microsomes (as the source of COX-2), a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the test compound (this compound or its analogs) at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid, the substrate for COX-2.
-
The mixture is incubated at 37°C for a specified time (e.g., 10-20 minutes).
-
The reaction is terminated by the addition of an acidic solution.
-
The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a commercially available ELISA kit.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated from the dose-response curve.
Caption: Workflow for the COX-2 Inhibition Assay.
Thromboxane A2 Synthase Inhibition Assay
This protocol is based on established methods for measuring thromboxane B2 (TXB2), the stable metabolite of TXA2.
1. Preparation of Human Platelet Microsomes:
-
Human platelet-rich plasma is obtained from healthy donors.
-
Platelets are pelleted by centrifugation and washed with a suitable buffer.
-
The washed platelets are resuspended in a homogenization buffer and sonicated on ice.
-
The sonicate is centrifuged at 105,000 x g for 60 minutes at 4°C to obtain the microsomal pellet.
-
The pellet is resuspended and stored at -80°C.
2. Assay Procedure:
-
The reaction mixture contains platelet microsomes, buffer, and the test compound.
-
The reaction is initiated by the addition of prostaglandin H2 (PGH2), the substrate for TXA2 synthase.
-
The mixture is incubated at 37°C for a short period (e.g., 1-2 minutes) due to the instability of PGH2.
-
The reaction is terminated, and the amount of TXB2 produced is measured by radioimmunoassay (RIA) or ELISA.
-
The IC50 value is determined from the dose-response curve.
DPPH Radical Scavenging Assay
1. Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Test compound solution at various concentrations.
-
Methanol (as a blank).
-
Ascorbic acid or Trolox (as a positive control).
2. Procedure:
-
A specific volume of the DPPH solution is added to the test compound solution.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Superoxide Anion Scavenging Assay (ESR Method)
1. Reagents:
-
Hypoxanthine (HPX) solution.
-
Xanthine oxidase (XOD) solution.
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trapping agent.
-
Test compound solution.
2. Procedure:
-
The reaction mixture containing HPX, DMPO, and the test compound is prepared in a phosphate (B84403) buffer.
-
The reaction is initiated by the addition of XOD, which generates superoxide anions.
-
The electron spin resonance (ESR) spectrum of the DMPO-OOH spin adduct is recorded immediately using an ESR spectrometer.
-
The scavenging activity is determined by the reduction in the ESR signal intensity in the presence of the test compound compared to the control.
This guide provides a foundational understanding of the mechanism of action of this compound and its analogs. The presented data and protocols are intended to support further research and development in the field of anti-inflammatory and antioxidant therapeutics.
References
A Comparative Guide to the Biological Activities of 2'-O-Coumaroyl-(S)-aloesinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on 2'-O-Coumaroyl-(S)-aloesinol, a natural compound isolated from Aloe vera. The document summarizes its antioxidant and anti-inflammatory properties, presenting quantitative data in comparison with other relevant compounds. Detailed experimental protocols are provided to allow for the replication of these findings.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties through its ability to scavenge free radicals. The following table summarizes its efficacy in two key antioxidant assays in comparison with other aloesin (B1665252) derivatives and standard antioxidant agents.
Table 1: Comparative Antioxidant Activity of this compound and Other Compounds
| Compound | DPPH Radical Scavenging IC50 (µM) | Superoxide (B77818) Anion Scavenging IC50 (µM) |
| This compound | 26 | >100 |
| Aloesin | >100 | >100 |
| Isorabaichromone | 4 | 18 |
| Feruloylaloesin | 20 | >100 |
| α-Tocopherol (Standard) | 14 | >100 |
| Quercetin (Standard) | 3 | 53.8 |
| Catechin (Standard) | 4.3 | 0.8 |
| Barbaloin | 68 | >100 |
Data sourced from Yagi et al., 2002.[1][2]
Anti-inflammatory Activity
Published research indicates that this compound, along with other aloesin derivatives, contributes to the anti-inflammatory effects of Aloe vera. These effects are partly attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and thromboxane (B8750289) A2 (TxA2) synthase.[3][4] The anti-inflammatory mechanism of many natural compounds involves the modulation of signaling pathways like the NF-κB pathway, which is a critical regulator of inflammatory responses.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway, a key target in inflammation, and a general workflow for the biological evaluation of natural compounds like this compound.
Caption: NF-κB signaling pathway and the potential inhibitory point of action for this compound.
Caption: General experimental workflow for evaluating the biological activity of this compound.
Experimental Protocols
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol)
-
Test compound (this compound) at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox) at various concentrations
-
Methanol or ethanol (B145695) (spectrophotometric grade)
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and positive control in the chosen solvent.
-
In a 96-well plate or cuvettes, add a defined volume of each sample dilution.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Prepare a blank containing the solvent and DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
2. Superoxide Anion Radical Scavenging Assay (Xanthine/Xanthine (B1682287) Oxidase System)
This assay evaluates the ability of a compound to scavenge superoxide anion radicals (O₂⁻) generated by the xanthine/xanthine oxidase enzymatic system. The reduction of nitroblue tetrazolium (NBT) by O₂⁻ to form a colored formazan (B1609692) product is measured.
-
Reagents:
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5)
-
Xanthine solution (e.g., 100 µM)
-
Xanthine oxidase (XO) solution (e.g., 0.045 units/mL)
-
Nitroblue tetrazolium (NBT) solution (e.g., 600 µM)
-
Test compound at various concentrations
-
Positive control (e.g., Allopurinol)
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, xanthine, NBT, and the test compound at various concentrations.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Incubate the mixture at 25°C for 10-20 minutes.
-
Measure the absorbance of the formazan product at 560 nm.
-
A control reaction is performed without the test compound.
-
-
Data Analysis: The percentage of superoxide anion scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity Assays
1. Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.
-
General Protocol (Fluorometric or Colorimetric):
-
A specific COX-2 inhibitor screening kit is typically used.
-
The assay is based on the detection of prostaglandin (B15479496) G2 (PG2), an intermediate product of the COX enzyme reaction.
-
The reaction mixture generally includes COX-2 enzyme, a heme cofactor, arachidonic acid (substrate), and a probe that fluoresces or changes color upon reaction with PG2.
-
The test compound is pre-incubated with the enzyme before the addition of the substrate.
-
The fluorescence or absorbance is measured over time to determine the reaction rate.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.
-
The IC50 value is then determined.
-
2. Thromboxane A2 (TxA2) Synthase Inhibition Assay
This assay measures the inhibition of TxA2 synthase, the enzyme that converts prostaglandin H2 (PGH2) to TxA2, a potent mediator of inflammation and platelet aggregation.
-
General Protocol:
-
Platelet microsomes or purified TxA2 synthase are used as the enzyme source.
-
The substrate, PGH2, is added to the reaction mixture containing the enzyme and the test compound.
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The product, TxA2, is unstable and is typically measured as its stable metabolite, thromboxane B2 (TxB2), using an ELISA kit or by chromatographic methods.
-
The percentage of inhibition is calculated by comparing the amount of TxB2 produced in the presence of the inhibitor to the amount produced in a control reaction.
-
The IC50 value is determined from the dose-response curve.
-
Disclaimer: The provided protocols are general guidelines. For precise replication of published findings, it is essential to consult the specific materials and methods section of the cited literature.
References
- 1. Evaluation of antioxidant and xanthine oxidase inhibitory activity of different solvent extracts of leaves of Citrullus colocynthis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radical scavenging glycoprotein inhibiting cyclooxygenase-2 and thromboxane A2 synthase from aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
Safety Operating Guide
Proper Disposal of 2'-O-Coumaroyl-(S)-aloesinol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2'-O-Coumaroyl-(S)-aloesinol, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are based on the Safety Data Sheet (SDS) provided by Sigma-Aldrich.
Hazard Summary & Safety Precautions
This compound is classified as toxic if swallowed and may cause an allergic skin reaction. It is imperative to handle this compound with appropriate personal protective equipment (PPE) and to be aware of the associated hazards.
Precautionary Measures:
-
Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace.
-
Personal Protective Equipment (PPE): Wear protective gloves.
-
In Case of Exposure:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
-
Quantitative Data
| Property | Value | Source |
| CAS Number | 1059182-23-8 | [1] |
| Molecular Formula | C28H30O11 | [1] |
| Molar Mass | 542.53 g/mol | [1] |
Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[2] Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and tightly closed container.
-
For spills, take up the material carefully, avoiding dust generation. Collect, bind, and pump off spills. Clean the affected area thoroughly.
-
-
Container Management:
-
Use containers that are compatible with the chemical.
-
Ensure containers are sealed to prevent leakage or evaporation.
-
-
Storage of Waste:
-
Store waste containers in a designated, locked-up, and well-ventilated area.
-
-
Arranging for Disposal:
-
Contact a licensed professional waste disposal service to pick up the chemical waste.
-
Provide the waste disposal service with the Safety Data Sheet for this compound.
-
-
Documentation:
-
Maintain records of the amount of waste generated and the date of disposal.
-
Experimental Workflow: Disposal Path
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2'-O-Coumaroyl-(S)-aloesinol
Disclaimer: No specific Safety Data Sheet (SDS) for 2'-O-Coumaroyl-(S)-aloesinol was located. The following guidance is based on the safety protocols for handling structurally similar compounds, such as phenols and flavonoids. Researchers must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The recommendations below are derived from safety guidelines for handling phenolic compounds.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing. | Protects eyes from splashes, aerosols, and dust. Phenolic compounds can cause severe eye irritation and damage.[1][4] |
| Hand Protection | Double-layered nitrile or thicker (8mil) nitrile gloves for incidental contact. For direct or prolonged contact, use utility-grade neoprene or butyl rubber gloves over nitrile gloves. | Prevents skin contact. Phenolic compounds can be absorbed through the skin and may cause irritation or systemic toxicity.[1][5] Gloves should be changed immediately upon contamination. |
| Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes must be worn. For tasks with a high splash potential, a butyl rubber or neoprene apron is also required. | Protects the skin from accidental spills and contamination.[1][2] |
| Respiratory Protection | A fit-tested respirator with a type A-P filter may be necessary if there is a risk of inhaling dust or aerosols, as determined by a risk assessment. | Minimizes inhalation exposure, which can lead to respiratory irritation and other health effects.[2] |
Operational Plan: Safe Handling Protocol
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Step 1: Preparation
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as specified in the table above.
-
Have a spill kit and a first aid kit readily accessible. For phenolic compounds, it is recommended to have polyethylene (B3416737) glycol 300 or 400 (PEG-300 or PEG-400) available for skin decontamination.[4][5]
Step 2: Handling and Experimentation
-
Handle the compound with care to avoid generating dust or aerosols.
-
If transferring the solid, use a spatula or other appropriate tool.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the compound tightly closed when not in use.
Step 3: Post-Experiment
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Properly label and store any remaining this compound according to your institution's guidelines. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Dispose of all waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Solid Waste:
-
Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a designated, clearly labeled hazardous waste container.[6]
-
The container must be kept closed except when adding waste.
Liquid Waste:
-
Collect all liquid waste in a compatible, leak-proof container that is clearly labeled as hazardous waste.[6][7]
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.[6] Halogenated and non-halogenated solvent waste should be kept separate.[6]
-
Fill containers to no more than 90% capacity to allow for expansion.[8]
Labeling and Storage:
-
All waste containers must be accurately labeled with the full chemical name and concentration of the contents.[7][9]
-
Store waste containers in a designated satellite accumulation area until they are collected by the institution's hazardous waste management service.
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste disposal company.[9]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of handling this compound safely from preparation to disposal.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 3. trojanworld.com [trojanworld.com]
- 4. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. essex.ac.uk [essex.ac.uk]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
